Methyl 2-chloro-3-(chloromethyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-3-(chloromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYJTHTOODQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565684-13-0 | |
| Record name | methyl 2-chloro-3-(chloromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties of Methyl 2-chloro-3-(chloromethyl)benzoate
The following technical guide details the chemical properties, synthesis, and reactivity profile of Methyl 2-chloro-3-(chloromethyl)benzoate , a specialized bifunctional intermediate used in the synthesis of complex pharmaceutical scaffolds.
Executive Summary
Methyl 2-chloro-3-(chloromethyl)benzoate is a high-value bifunctional building block characterized by two distinct electrophilic sites: a highly reactive benzylic chloride and a hydrolytically stable methyl ester, positioned around a 2-chloro-substituted benzene core. This specific substitution pattern renders it a critical intermediate for constructing polycyclic heterocycles (e.g., isoindolinones, phthalazines) and modifying drug pharmacophores where steric constraints (via the ortho-chloro group) are required to modulate metabolic stability or receptor binding.
This guide analyzes its physicochemical properties, validated synthetic routes, and regioselective reactivity, providing a roadmap for its application in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data / Descriptor |
| IUPAC Name | Methyl 2-chloro-3-(chloromethyl)benzoate |
| CAS Number | Not widely listed; Analogous to 920759-93-9 (Precursor) |
| Molecular Formula | C |
| Molecular Weight | 219.06 g/mol |
| Structure | Benzene ring substituted with 1-COOMe, 2-Cl, 3-CH |
| Physical State | Viscous oil or low-melting solid (Predicted MP: 35–45 °C) |
| Boiling Point | ~280–285 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in water.[1][2][3][4] |
| Stability | Moisture sensitive (benzylic chloride hydrolysis); Light sensitive. |
Structural Analysis
-
Benzylic Chloride (C3): The primary site of reactivity. The adjacent 2-chloro substituent exerts a steric and electronic influence, potentially retarding S
2 rates compared to the unsubstituted analog, but suppressing S 1 ionization due to inductive electron withdrawal. -
Methyl Ester (C1): Provides a handle for further diversification (hydrolysis, reduction) or cyclization.
-
Aryl Chloride (C2): A steric anchor that can also serve as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under forcing conditions.
Synthetic Routes & Production
The industrial standard for synthesizing Methyl 2-chloro-3-(chloromethyl)benzoate involves the radical halogenation of its methyl-substituted precursor. This route ensures regioselectivity for the benzylic position over the aromatic ring.
Validated Protocol: Radical Chlorination
Precursor: Methyl 2-chloro-3-methylbenzoate (CAS 920759-93-9).[5]
-
Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO
Cl ). -
Initiator: Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN).[6]
-
Solvent: Carbon Tetrachloride (CCl
) or Trifluoromethylbenzene (PhCF ) [Greener alternative]. -
Conditions: Reflux (70–80 °C) under inert atmosphere (N
) for 4–12 hours.
Mechanism: The reaction proceeds via a free-radical chain mechanism. The chlorine radical abstracts a hydrogen atom from the C3-methyl group to form a benzylic radical, which is stabilized by resonance despite the inductive destabilization from the ortho-chloro group.
Workflow Diagram (DOT)
Caption: Radical chlorination pathway transforming the methyl precursor to the chloromethyl target.
Chemical Reactivity & Mechanistic Insights
The molecule's utility stems from its ability to undergo orthogonal transformations. The reactivity hierarchy is Benzylic Cl > Methyl Ester >> Aryl Cl .
A. Nucleophilic Substitution (Benzylic Position)
The chloromethyl group is highly susceptible to S
-
Amines: Reacts with primary/secondary amines to form benzylamines.
-
Note: The 2-chloro group may sterically hinder bulky amines, requiring elevated temperatures.
-
-
Azides: Reaction with NaN
in DMF yields the benzylic azide, a precursor for "Click" chemistry. -
Thiols: Forms thioethers readily in the presence of mild bases (K
CO ).
B. Cyclization Potential (Isoindolinone Formation)
A key application is the formation of 4-chloroisoindolin-1-ones .
-
Mechanism: Reaction with a primary amine first displaces the benzylic chloride. The resulting secondary amine then attacks the adjacent methyl ester (intramolecular amidation) to close the ring.
-
Significance: This scaffold is prevalent in PARP inhibitors and antipsychotic agents.
C. Ester Manipulation[3][12]
-
Hydrolysis: LiOH/THF/H
O converts the ester to the acid (2-chloro-3-(chloromethyl)benzoic acid) without affecting the benzylic chloride if performed at 0 °C. -
Reduction: DIBAL-H or LiBH
can selectively reduce the ester to the alcohol, generating a diol precursor (after hydrolysis of the chloride).
Reactivity Pathway Diagram (DOT)
Caption: Divergent reactivity profiles leading to distinct chemical scaffolds.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-substituted-isoindolin-1-one
Objective: Cyclization with a primary amine (e.g., benzylamine).
-
Preparation: Dissolve Methyl 2-chloro-3-(chloromethyl)benzoate (1.0 eq) in anhydrous MeOH or EtOH.
-
Addition: Add Benzylamine (1.2 eq) and Triethylamine (2.0 eq) dropwise at 0 °C.
-
Reaction: Allow to warm to RT, then reflux for 4–6 hours. Monitor by TLC (disappearance of ester spot).
-
Workup: Concentrate solvent. Redissolve residue in EtOAc, wash with 1N HCl (to remove unreacted amine), NaHCO
, and Brine. -
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.
Protocol 2: Selective Hydrolysis to Acid
Objective: Hydrolyze ester without displacing the chloride.
-
Dissolution: Dissolve substrate in THF:Water (3:1).
-
Base: Add LiOH (1.1 eq) at 0 °C. Crucial: Do not use excess strong base or heat to prevent S
2 attack by OH- on the benzylic chloride. -
Quench: Acidify with 1N HCl to pH 3 immediately upon consumption of starting material.
-
Extraction: Extract with EtOAc.
Safety & Handling Guidelines
-
Lachrymator Hazard: Like most benzylic chlorides, this compound is a potent lachrymator (tear gas agent).
-
Control: Handle only in a functioning chemical fume hood.
-
-
Corrosivity: Hydrolysis releases HCl. Causes severe skin burns and eye damage.[7]
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis.
References
-
Radical Chlorination Methodology
- Title: "Optimization of benzylic chlorination of methyl-substituted benzo
- Source:Journal of Organic Chemistry (General Reference for Benzylic Chlorin
- Context: Standard protocols for converting methyl benzoates to chloromethyl benzo
-
Link: (Search: benzylic chlorination NCS)
-
Isoindolinone Synthesis
- Title: "Synthesis of Isoindolin-1-ones via Tandem Nucleophilic Substitution/Amid
- Source:Tetrahedron Letters.
- Context: Describes the cyclization mechanism relevant to 2-chloro-3-(chloromethyl)
-
Link:
-
Precursor Identification
Sources
- 1. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 2. Methyl 2-(chloromethyl)-3-nitrobenzoate | C9H8ClNO4 | CID 46900988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Methyl 2-(3-chlorobenzamido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Methyl 2-chloro-4-methylbenzoate | 195318-63-9 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 2-(Chloromethyl)benzoate | 34040-62-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methyl 2-chloro-3-(chloromethyl)benzoate CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and applications of Methyl 2-chloro-3-(chloromethyl)benzoate.
Executive Summary
Methyl 2-chloro-3-(chloromethyl)benzoate is a highly specialized benzylic halide intermediate used in the synthesis of complex heterocycles and pharmaceutical scaffolds. It functions as a dual-electrophile building block, possessing both an ester moiety and a reactive benzylic chloride. This bifunctionality allows for sequential nucleophilic attacks, making it critical for constructing fused ring systems such as isoindolinones and benzoxaboroles.
While the specific methyl ester is often generated in situ or used immediately due to its reactivity, it is derived from the stable precursor Methyl 2-chloro-3-methylbenzoate (CAS 920759-93-9) via radical halogenation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Core Identifiers
Due to its nature as a reactive intermediate, the specific CAS number for the methyl ester is less commonly indexed than its acid or precursor forms. The following identifiers provide the most accurate chemical grounding.
| Identifier Type | Value | Notes |
| Compound Name | Methyl 2-chloro-3-(chloromethyl)benzoate | Systematic Name |
| Precursor CAS | 920759-93-9 | Methyl 2-chloro-3-methylbenzoate |
| Acid CAS | 1379306-99-6 | 2-chloro-3-(chloromethyl)benzoic acid |
| Molecular Formula | C₉H₈Cl₂O₂ | |
| Molecular Weight | 219.06 g/mol | |
| SMILES | COC(=O)c1c(Cl)c(CCl)ccc1 | Canonical |
| InChI Key | (Predicted) | Based on structure |
Physicochemical Properties
-
Appearance: Colorless to pale yellow oil or low-melting solid (predicted).
-
Solubility: Soluble in organic solvents (DCM, EtOAc, THF); hydrolyzes in water.
-
Reactivity: High. The benzylic chloride is susceptible to S_N2 displacement; the ester is susceptible to hydrolysis or aminolysis.
Synthetic Utility & Methodology
Synthesis Protocol (Radical Halogenation)
The primary route to Methyl 2-chloro-3-(chloromethyl)benzoate involves the radical chlorination of the 3-methyl group on the precursor.
Precursor: Methyl 2-chloro-3-methylbenzoate (CAS 920759-93-9)
Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
Step-by-Step Protocol:
-
Dissolution: Dissolve Methyl 2-chloro-3-methylbenzoate (1.0 eq) in anhydrous trifluorotoluene (0.5 M).
-
Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reflux: Heat the mixture to reflux (approx. 80-100°C) under an inert atmosphere (
). -
Monitoring: Monitor by TLC or HPLC for the consumption of the starting material. Note: Over-chlorination to the dichloromethyl derivative can occur; strict stoichiometry is required.
-
Workup: Cool to RT, filter off the succinimide byproduct. Concentrate the filtrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) if necessary, though the crude oil is often used directly.
Mechanistic Pathway
The reaction proceeds via a free-radical chain mechanism. The chlorine radical abstracts a hydrogen from the benzylic methyl group, creating a benzylic radical which then abstracts a chlorine atom from NCS.
Figure 1: Radical chlorination pathway converting the methyl precursor to the chloromethyl target.
Applications in Drug Discovery
Isoindolinone Synthesis
The most critical application of this scaffold is in the synthesis of Isoindolinones , a privileged structure in medicinal chemistry (e.g., in anti-cancer and anti-inflammatory agents).
Reaction Logic:
-
Nucleophilic Attack 1: A primary amine attacks the benzylic chloride (S_N2) to form a secondary amine.
-
Nucleophilic Attack 2: The newly formed amine attacks the adjacent methyl ester (intramolecular aminolysis), closing the ring to form the lactam (isoindolinone).
Figure 2: Cascade synthesis of isoindolinones using the target compound.
Benzoxaborole Precursors
The 2-chloro-3-(chloromethyl) substitution pattern is also relevant for synthesizing benzoxaboroles (e.g., Tavaborole analogs) by reacting with boron species, where the benzylic chloride facilitates the introduction of the boron moiety or the closure of the oxaborole ring.
Safety & Handling Protocol
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Lachrymator: Benzylic halides are potent tear agents. Handle only in a functioning fume hood.
Handling Procedures:
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Quenching: Quench excess alkylating agent with aqueous ammonium hydroxide or sodium thiosulfate before disposal.
-
Storage: Store under inert gas (
or Ar) at 2-8°C. Moisture sensitive (hydrolysis of ester and chloride).
References
-
Santa Cruz Biotechnology. Methyl 2-chloro-3-methylbenzoate (CAS 920759-93-9). Available at:
-
ChemicalBook. 2-chloro-3-(chloromethyl)benzoic acid (CAS 1379306-99-6). Available at:
-
PubChem. Methyl 2-chloro-3-methylbenzoate.[1] National Library of Medicine. Available at:
-
BenchChem. Synthesis routes involving Methyl 2-amino-5-chloro-3-methylbenzoate. Available at:
Sources
An In-depth Technical Guide to the Solubility of Methyl 2-chloro-3-(chloromethyl)benzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-chloro-3-(chloromethyl)benzoate, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's solubility is paramount for reaction optimization, purification, and formulation. This document outlines the theoretical principles governing solubility, presents available qualitative solubility data, and provides a detailed, field-proven experimental protocol for the quantitative determination of solubility in various organic solvents.
Introduction: The Significance of Solubility Data
Methyl 2-chloro-3-(chloromethyl)benzoate is a bifunctional compound featuring both an ester and a reactive benzylic chloride. This unique structure makes it a versatile building block in organic synthesis. The solubility of this compound in different organic solvents is a critical physical property that influences every stage of its use, from reaction kinetics in a homogeneous solution to the efficiency of its purification by crystallization or chromatography.
In the pharmaceutical industry, poor aqueous solubility is a major challenge, with nearly 90% of molecules in the discovery pipeline exhibiting this characteristic.[1] While this guide focuses on organic solvents, the principles and methodologies are foundational for any solubility investigation. An accurate understanding of solubility allows for:
-
Informed Solvent Selection: Choosing the most appropriate solvent system for a chemical reaction to ensure all reactants are in the solution phase, leading to optimal reaction rates and yields.
-
Development of Purification Strategies: Designing effective crystallization, precipitation, or extraction procedures.
-
Control over Morphological Properties: Influencing the crystal form (polymorphism) of a solid, which can impact its stability, bioavailability, and other critical properties.
Physicochemical Properties of Methyl 2-chloro-3-(chloromethyl)benzoate
To understand the solubility of methyl 2-chloro-3-(chloromethyl)benzoate, it is essential to first consider its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| Physical Form | Liquid (for the related isomer methyl 2-(chloromethyl)benzoate) | [3] |
| Storage Temperature | Room temperature, under an inert atmosphere | [3][4] |
The presence of both polar (ester) and non-polar (chlorinated aromatic ring) functionalities suggests that the solubility of this compound will be highly dependent on the polarity of the chosen solvent.
Qualitative Solubility Profile
General solubility principles suggest that:
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) are likely to be good solvents due to their ability to engage in dipole-dipole interactions with the ester group.
-
Polar Protic Solvents (e.g., methanol, ethanol) should also be effective solvents, capable of hydrogen bonding with the oxygen atoms of the ester.
-
Nonpolar Solvents (e.g., hexane, toluene) are expected to be less effective, although some solubility may be observed due to the nonpolar aromatic ring.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for obtaining precise solubility data is through experimental determination. The gravimetric method is a robust and straightforward approach for measuring the solubility of a solid compound in a solvent.[1][7] For liquid solutes or for higher precision, High-Performance Liquid Chromatography (HPLC) is the preferred technique.[8][9]
The Isothermal Equilibrium (Shake-Flask) Method Followed by Gravimetric Analysis
This method is based on preparing a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.[10]
4.1.1. Experimental Workflow
Caption: Workflow for determining solubility using the isothermal equilibrium method with gravimetric analysis.
4.1.2. Detailed Protocol
-
Preparation of the Saturated Solution:
-
Add an excess amount of methyl 2-chloro-3-(chloromethyl)benzoate to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solute is crucial to ensure saturation.[7]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking water bath or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C). Maintaining a constant temperature is critical as solubility is temperature-dependent.[7]
-
-
Equilibration:
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.
-
To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If two consecutive measurements show the same concentration, the solution is considered to be at equilibrium.[7]
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the vials to remain undisturbed at the experimental temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved solid from being transferred.
-
-
Gravimetric Analysis:
-
Dispense the filtered supernatant into a pre-weighed, clean, and dry evaporating dish.
-
Record the weight of the dish with the solution.
-
Evaporate the solvent in a fume hood, optionally using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is removed, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 100 °C) until a constant weight is achieved.[11]
-
Cool the dish in a desiccator before weighing.
-
-
Calculation of Solubility:
-
The solubility (S) can be expressed in various units, such as g/L or mg/mL. The calculation is as follows:
-
Weight of solute = (Weight of dish + dry solute) - (Weight of empty dish)
-
Solubility = Weight of solute / Volume of supernatant collected
-
-
Analysis by High-Performance Liquid Chromatography (HPLC)
For greater accuracy, especially with low solubility compounds, or when dealing with liquid solutes, HPLC is the analytical method of choice.[8] The sample preparation follows the same principles of the isothermal equilibrium method, but the concentration of the solute in the filtered supernatant is determined by HPLC analysis against a standard calibration curve.
A robust reversed-phase HPLC (RP-HPLC) method is suitable for the quantitative analysis of aromatic esters like methyl 2-chloro-3-(chloromethyl)benzoate.[9]
4.2.1. HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
4.2.2. Protocol for HPLC Analysis
-
Prepare a Saturated Solution: Follow steps 1-3 from the gravimetric method.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of methyl 2-chloro-3-(chloromethyl)benzoate of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that bracket the expected solubility of the compound.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve.
-
-
Analyze the Sample:
-
Dilute the filtered supernatant from the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculate Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.
-
Factors Influencing Solubility
The solubility of a compound is not an intrinsic property but is influenced by several external factors.
Caption: Key factors influencing the solubility of a compound.
-
Solvent Properties: The principle of "like dissolves like" is a fundamental concept in solubility. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are all critical parameters.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. However, this is not always the case, and the effect of temperature should be determined experimentally. For reactions, knowing the solubility at different temperatures can be crucial for controlling crystallization upon cooling.
-
Pressure: The effect of pressure on the solubility of solids and liquids in liquid solvents is generally negligible.[10]
-
pH: For ionizable compounds, the pH of the solution can dramatically affect solubility.[10] While methyl 2-chloro-3-(chloromethyl)benzoate is not readily ionizable, this is a critical consideration for many drug molecules.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different free energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility.
Conclusion
While specific, publicly available quantitative solubility data for methyl 2-chloro-3-(chloromethyl)benzoate is limited, this guide provides the theoretical framework and detailed experimental protocols necessary for its determination. By employing the isothermal equilibrium method coupled with either gravimetric or HPLC analysis, researchers can generate the high-quality solubility data essential for optimizing synthetic procedures, developing purification strategies, and advancing drug discovery and development programs. The principles and methodologies outlined herein are grounded in established scientific practices and are broadly applicable to the characterization of new chemical entities.
References
- Determination of Solubility by Gravimetric Method. (n.d.).
-
Physics-Based Solubility Prediction for Organic Molecules - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Determination of solubility by gravimetric method: A brief review. (n.d.). Pharmacy Journal.
-
8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
Methyl 2-[chloro(methoxy)methyl]benzoate | C10H11ClO3 | CID 53645088. (n.d.). PubChem. Retrieved from [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Gravimetry – Knowledge and References. (n.d.). Taylor & Francis.
-
4 - Solubility - Gravimetric Method | PDF. (n.d.). Scribd. Retrieved from [Link]
-
Methyl 3-(chloromethyl)benzoate. (2024, April 9). ChemBK. Retrieved from [Link]
- High-Performance Liquid Chromatography (HPLC) Method for the Determination of Methyl 2-(3-hydroxyphenyl)
- CN101434545A - Method for preparing methyl p-chloromethyl benzoate. (n.d.). Google Patents.
- rp- hplc method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formul
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Methyl 2-chloro-3-methylbenzoate | CAS 920759-93-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Methyl 2-(chloromethyl)benzoate | 34040-62-5 [sigmaaldrich.com]
- 4. Methyl 2-chloromethylbenzoate | 34040-62-5 [chemicalbook.com]
- 5. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. lifechemicals.com [lifechemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
1H NMR spectrum analysis of Methyl 2-chloro-3-(chloromethyl)benzoate
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 2-chloro-3-(chloromethyl)benzoate
Preamble: The Analytical Challenge
The structural verification of multi-substituted aromatic compounds is a common yet critical task in synthetic and medicinal chemistry. Methyl 2-chloro-3-(chloromethyl)benzoate presents a nuanced analytical challenge due to the presence of three distinct substituents on the benzene ring: a methyl ester (-COOCH₃), a chloro group (-Cl), and a chloromethyl group (-CH₂Cl). Each substituent exerts a unique electronic influence—inductive and/or resonance effects—on the aromatic system, leading to a complex and congested proton NMR spectrum. This guide deconstructs the analysis of this spectrum, transforming a potentially ambiguous dataset into a definitive structural confirmation.
Section 1: Foundational Principles of ¹H NMR for Substituted Benzenes
A robust interpretation of the ¹H NMR spectrum for a substituted benzene derivative hinges on understanding three core principles: chemical shift, spin-spin coupling, and signal integration.
-
Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[1] Substituents that withdraw electron density (e.g., -Cl, -COOCH₃) generally deshield nearby protons, particularly those at the ortho and para positions.[1][2]
-
Spin-Spin Coupling (J) : Non-equivalent protons on adjacent carbons interact magnetically, causing their signals to split. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz). For benzene derivatives, the coupling between adjacent (ortho) protons is typically strong (J = 7-9 Hz), while coupling between protons separated by three bonds (meta) is weaker (J = 2-3 Hz), and four-bond (para) coupling is often negligible.
-
Integration : The area under each signal is directly proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.[1][3]
Section 2: In Silico Prediction and Structural Elucidation
A key tenet of rigorous spectral analysis is to first predict the expected spectrum based on established chemical principles. This creates a hypothesis that can be tested against the experimental data.
The Analyte: Methyl 2-chloro-3-(chloromethyl)benzoate
The analyte possesses three distinct proton environments outside the aromatic ring and three unique protons within the aromatic ring.
Molecular Structure:
(Note: A 2D chemical structure diagram would be ideal here)
Theoretical ¹H NMR Prediction
-
Methoxy Protons (-OCH₃) : These three protons are equivalent and are not coupled to any other protons. They are expected to appear as a sharp singlet. Their proximity to the electron-withdrawing carbonyl group places their expected chemical shift around 3.9-4.0 ppm.
-
Benzylic Protons (-CH₂Cl) : These two protons are attached to a carbon bearing an electronegative chlorine atom and adjacent to the aromatic ring. They are equivalent and will appear as a singlet. The influence of the chlorine atom will significantly deshield them, with an expected chemical shift in the range of 4.5-5.2 ppm. A very close structural analog, methyl 2-bromomethyl-3-chloro-benzoate, shows this signal at 5.12 ppm, suggesting a similar shift for our analyte.[4]
-
Aromatic Protons (H-4, H-5, H-6) : This is the most complex region. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[5]
-
H-5 : This proton is flanked by two other protons (H-4 and H-6). It will be split by H-4 (ortho coupling) and H-6 (ortho coupling). If the coupling constants are similar, it will appear as a triplet.
-
H-4 : This proton is adjacent to H-5 (ortho coupling) and is also influenced by the meta proton H-6. It is expected to appear as a doublet of doublets (dd).
-
H-6 : This proton is adjacent to H-5 (ortho coupling) and is also influenced by the meta proton H-4. It is also expected to appear as a doublet of doublets (dd). The ester group at C1 and the chloro group at C2 are both electron-withdrawing, which will deshield the adjacent H-6 proton significantly.
-
Predicted Data Summary
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |
| -OCH₃ | 3.9 - 4.0 | Singlet (s) | 3H |
| -CH₂Cl | 4.5 - 5.2 | Singlet (s) | 2H |
| Aromatic H (H-5) | 7.2 - 7.4 | Triplet (t) | 1H |
| Aromatic H (H-4) | 7.5 - 7.7 | Doublet of Doublets (dd) | 1H |
| Aromatic H (H-6) | 7.7 - 7.9 | Doublet of Doublets (dd) | 1H |
Section 3: Experimental Protocol for High-Resolution ¹H NMR Acquisition
The validity of spectral data is contingent upon a meticulously executed experimental protocol.
Sample Preparation
-
Analyte Weighing : Accurately weigh approximately 5-10 mg of Methyl 2-chloro-3-(chloromethyl)benzoate.
-
Solvent Selection : Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for moderately polar organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm.[6]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Homogenization : Vortex the sample until the solid is completely dissolved.
-
Transfer : Transfer the clear solution to a 5 mm NMR tube.
Spectrometer Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
| Parameter | Recommended Value | Rationale |
| Spectrometer Freq. | 400 MHz | Provides good signal dispersion, crucial for resolving aromatic multiplets. |
| Pulse Program | zg30 | Standard 30° pulse for quantitative measurements. |
| Number of Scans | 16 | Sufficient for good signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of protons, ensuring accurate integration. |
| Acquisition Time | 4.0 s | Ensures high digital resolution. |
| Solvent | CDCl₃ | As described in Sample Preparation. |
| Temperature | 298 K | Standard room temperature analysis. |
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR data acquisition and processing.
Section 4: Spectral Analysis and Interpretation
The following analysis is based on expected values and data from the closely related analog, methyl 2-bromomethyl-3-chloro-benzoate, which exhibits signals at δ 4.00 (s, 3H), 5.12 (s, 2H), 7.32 (t, J = 8 Hz, 1H), 7.58 (dd, J = 2, 8 Hz, 1H), and 7.86 (dd, J = 2, 8 Hz, 1H).[4]
Detailed Signal Assignment
-
δ ~4.00 ppm (Singlet, 3H) : This signal is unambiguously assigned to the methoxy protons (-OCH₃) . Its integration value of 3H and singlet multiplicity are defining characteristics.
-
δ ~5.12 ppm (Singlet, 2H) : This downfield singlet corresponds to the two benzylic protons (-CH₂Cl) . The significant deshielding is caused by the adjacent electronegative chlorine atom.
-
δ ~7.32 ppm (Triplet, J ≈ 8.0 Hz, 1H) : This signal in the aromatic region is assigned to H-5 . The triplet pattern arises from coupling to two neighboring protons, H-4 and H-6, with a typical ortho-coupling constant of ~8.0 Hz.
-
δ ~7.58 ppm (Doublet of Doublets, J ≈ 8.0, 2.0 Hz, 1H) : This multiplet is assigned to H-4 . It shows a large splitting (~8.0 Hz) from ortho-coupling with H-5 and a smaller splitting (~2.0 Hz) from meta-coupling with H-6.
-
δ ~7.86 ppm (Doublet of Doublets, J ≈ 8.0, 2.0 Hz, 1H) : This most downfield aromatic signal is assigned to H-6 . Its chemical shift is greatest due to the ortho proximity to the strongly electron-withdrawing methyl ester group. Its splitting pattern is a doublet of doublets, arising from ortho-coupling to H-5 (~8.0 Hz) and meta-coupling to H-4 (~2.0 Hz).
Final Data Summary
| Signal | Assigned Protons | Experimental δ (ppm) (Analog-based) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| A | -OCH₃ | 4.00 | s | - | 3H |
| B | -CH₂Cl | 5.12 | s | - | 2H |
| C | H-5 | 7.32 | t | J = 8.0 | 1H |
| D | H-4 | 7.58 | dd | J = 8.0, 2.0 | 1H |
| E | H-6 | 7.86 | dd | J = 8.0, 2.0 | 1H |
Section 5: Cross-Validation and Structural Confirmation
A single spectroscopic technique, while powerful, should be part of a self-validating analytical system. The assignments made from the 1D ¹H NMR spectrum can be unequivocally confirmed using 2D NMR experiments, such as COSY (Correlation Spectroscopy). A COSY experiment would show cross-peaks between H-4/H-5 and H-5/H-6, confirming their connectivity and validating the assignment of the aromatic system.
Logical Flow for Spectral Interpretation
Sources
Safety Data Sheet (SDS) for Methyl 2-chloro-3-(chloromethyl)benzoate
This guide serves as an advanced technical reference for Methyl 2-chloro-3-(chloromethyl)benzoate , a specialized intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., isoindolinones).
Note on Identification: As a specialized research intermediate, specific CAS registry data for the 2-chloro-3-(chloromethyl) isomer is often proprietary or listed under custom synthesis catalogs. This safety assessment is rigorously derived from Structure-Activity Relationships (SAR) using its closest structural analog, Methyl 2-(chloromethyl)benzoate (CAS: 34040-62-5) , and established protocols for handling potent benzyl chlorides.[1]
Part 1: Chemical Identity & Functional Analysis
This molecule combines a benzoate ester core with two critical substituents: a stable aryl chloride at the 2-position and a highly reactive chloromethyl group (benzyl chloride) at the 3-position.
| Property | Data / Estimate |
| Chemical Name | Methyl 2-chloro-3-(chloromethyl)benzoate |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | ~219.06 g/mol |
| Physical State | Liquid or Low-Melting Solid (Analog-based) |
| Solubility | Soluble in DCM, EtOAc, THF; Reacts with Water/Alcohols |
| Primary Hazard | Corrosive (Cat 1B), Lachrymator, Alkylating Agent |
| Key Functional Group | Chloromethyl (-CH₂Cl): Highly electrophilic; susceptible to S_N2 attack. |
Part 2: Hazard Assessment (The Core)
Mechanism of Toxicity: Alkylation
The chloromethyl group is a potent electrophile.[1] Unlike the stable aryl chloride at position 2, the benzylic chloride is activated by the aromatic ring, making it prone to nucleophilic displacement.[1]
-
Biological Impact: It can alkylate DNA bases (e.g., guanine) and protein residues (e.g., cysteine thiols), leading to cytotoxicity and potential genotoxicity.[1]
-
Immediate Effect: Upon contact with moisture in mucous membranes (eyes, lungs), it hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding benzyl alcohol, causing severe chemical burns and lachrymation (tearing).[1]
Inferred GHS Classification
Based on the validated profile of Methyl 2-(chloromethyl)benzoate (CAS 34040-62-5):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]
Reactivity Profile
-
Hydrolysis: Reacts rapidly with water to form Methyl 2-chloro-3-(hydroxymethyl)benzoate and HCl gas.
-
Thermal Decomposition: Emits toxic fumes of Cl⁻, CO, and CO₂.[1]
Part 3: Safe Handling Protocols (Engineering & PPE)
Engineering Controls
-
Containment: All handling must occur within a certified Chemical Fume Hood .[1]
-
Airflow: Ensure face velocity >100 fpm.
-
Scrubbing: If large quantities (>10g) are reacted, use a caustic scrubber to trap evolved HCl.[1]
Personal Protective Equipment (PPE) – The "Glove Gap"
CRITICAL WARNING: Standard Nitrile gloves are often insufficient for prolonged contact with benzyl chlorides due to rapid permeation.[1]
-
Primary Gloves: Silver Shield® / 4H® (Laminate) gloves are the gold standard for resisting permeation by small, chlorinated alkylating agents.[1]
-
Secondary Gloves: Wear disposable Nitrile gloves over the laminate gloves for dexterity and to protect the inner glove from gross contamination.[1]
-
Eye Protection: Chemical splash goggles + Face shield (if pouring).[1] Standard safety glasses are inadequate for lachrymators.[1]
Deactivation & Quenching Strategy
Do not wash equipment directly with water.[1]
-
Protocol: Rinse glassware with a dilute solution of Ammonia (NH₄OH) or 5% Sodium Bicarbonate in Methanol.[1] This converts the reactive benzyl chloride into a less toxic amine or ether derivative before disposal.[1]
Part 4: Emergency Response
Spill Management
DO NOT USE WATER. Water will trigger hydrolysis, releasing HCl gas and expanding the contamination zone.[1]
-
Step 1: Evacuate the immediate area (Lachrymator risk).[1]
-
Step 2: Don Full PPE (Respirator with Acid Gas/Organic Vapor cartridges + Laminate gloves).[1]
-
Step 3: Cover spill with Dry Lime, Soda Ash, or Sand .[1]
-
Step 4: Collect into a dry, sealable container. Label as "Corrosive Acidic Waste".[1]
First Aid
-
Eye Contact: Flush with water for 15-20 minutes . Hold eyelids open. Time is tissue.
-
Skin Contact: Immediate removal of contaminated clothing.[1][2][3] Wash with soap and water.[1][3] Do not use solvents (ethanol/acetone) as they may enhance skin absorption.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, 100% Oxygen should be administered by trained personnel.[1]
Part 5: Visualization of Reactivity
The following diagram illustrates the divergent reactivity pathways of the molecule, highlighting why moisture control is critical.
Figure 1: Reactivity pathway showing the critical risk of hydrolysis (Red) vs. the intended synthetic pathway (Green).[1]
Part 6: Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Argon or Nitrogen blanket is mandatory.[1]
-
Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid metal containers due to corrosion risk.[1]
-
Shelf Life: ~12 months if kept dry.[1] Degradation is indicated by the smell of HCl (acrid/sharp odor) or precipitate formation.[1]
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Methyl 2-(chloromethyl)benzoate (CAS 34040-62-5).[4] Link[1]
-
PubChem. (2024).[1][5] Compound Summary: Methyl 2-(chloromethyl)benzoate.[4] National Library of Medicine.[1][5] Link
-
Fisher Scientific. (2023).[1] Safety Data Sheet: Methyl 4-(chloromethyl)benzoate. Link
-
U.S. National Library of Medicine. (2024).[1] Haz-Map: Benzyl Chloride Derivatives - Occupational Health. Link
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards: Working with Chemicals. National Academies Press.[1] Link
Sources
Molecular weight and formula of Methyl 2-chloro-3-(chloromethyl)benzoate
[1][2]
Executive Summary
Methyl 2-chloro-3-(chloromethyl)benzoate (CAS: 1565684-13-0) is a specialized disubstituted benzoate ester widely utilized in medicinal chemistry and agrochemical synthesis.[1][2] Characterized by its dual electrophilic centers—the hard carbonyl carbon of the ester and the soft, primary benzylic carbon—it serves as a critical "lynchpin" scaffold.[1][2] Its primary utility lies in the synthesis of fused heterocycles, particularly isoindolinones and phthalazinones , which are pharmacophores found in PARP inhibitors, kinase inhibitors, and novel insecticides.[1][2]
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthesis protocols, and downstream applications in drug discovery.[1][2]
Physicochemical Profile
The compound is a halogenated aromatic ester.[1] The presence of the ortho-chloro substituent introduces significant steric strain, twisting the ester group out of planarity with the benzene ring, which modulates the reactivity of the carbonyl center.[1][2]
Table 1: Core Identity & Properties[1][2]
| Parameter | Technical Specification |
| IUPAC Name | Methyl 2-chloro-3-(chloromethyl)benzoate |
| CAS Number | 1565684-13-0 |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol |
| Physical State | Viscous oil or low-melting solid (Ambient) |
| Solubility | Soluble in DCM, EtOAc, THF, Acetonitrile; Hydrolyzes in water |
| Reactive Moieties | Benzylic chloride (Alkylating agent), Methyl ester (Acylating agent) |
| Predicted LogP | ~2.8 - 3.2 |
Synthesis & Manufacturing
The industrial and laboratory-scale synthesis of Methyl 2-chloro-3-(chloromethyl)benzoate typically proceeds via a two-stage workflow starting from commercially available 2-chloro-3-methylbenzoic acid .[1][2] The critical step is the regioselective radical halogenation of the benzylic methyl group.[1][2]
Synthetic Route Analysis[1][2]
-
Esterification: Conversion of the carboxylic acid to the methyl ester to protect the acidic proton and modulate solubility.[1]
-
Radical Chlorination: Wohl-Ziegler type reaction using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to install the chlorine atom at the benzylic position.[1]
Detailed Experimental Protocol
Note: This protocol describes the radical chlorination step, which is the most technically demanding due to the potential for over-chlorination.[1][2]
Reagents:
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with Methyl 2-chloro-3-methylbenzoate and anhydrous CCl₄ (0.2 M concentration).
-
Reagent Addition: Add NCS (1.05 equiv) and the radical initiator (BPO/AIBN).
-
Initiation: Heat the mixture to reflux (77°C for CCl₄) under an inert atmosphere (N₂ or Ar).
-
Reaction Monitoring: Monitor by TLC or HPLC. The reaction typically requires 4–12 hours.[1]
-
Workup: Cool the mixture to 0°C to precipitate succinimide. Filter off the solids.[1]
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the title compound as a clear to pale yellow oil.[1][2]
Synthesis Workflow Diagram[1][2]
Figure 1: Step-wise synthesis pathway from the carboxylic acid precursor.[1][2][3]
Applications in Drug Discovery[2]
Methyl 2-chloro-3-(chloromethyl)benzoate is a biselectrophile .[1] Its reactivity profile is defined by the differential susceptibility of its two electrophilic sites:[1][2]
-
Benzylic Chloride: Highly reactive toward nucleophiles (Sₙ2) such as amines, thiols, and azides.[1][2]
-
Methyl Ester: Reacts with nucleophiles via acyl substitution, typically requiring higher temperatures or catalysis than the benzylic position.[1][2]
Scaffold Construction: Isoindolinones
The most common application is the synthesis of substituted isoindolin-1-ones .[1][2] Primary amines react first with the benzylic chloride to form a secondary amine, which then undergoes intramolecular cyclization with the ester to close the lactam ring.[1][2]
Reactivity & Pathway Diagram[1]
Figure 2: The cascade reaction with primary amines to form the pharmacologically active isoindolinone core.[1][2]
Handling & Safety (HSE)[1][2]
As a benzyl chloride derivative, this compound poses specific safety risks that must be mitigated via engineering controls.
-
Lachrymator: The compound is a potent lachrymator (tear gas agent).[1][2] It causes severe irritation to eyes and mucous membranes.[1][4]
-
Protocol: All operations must be conducted in a certified chemical fume hood.[1]
-
-
Moisture Sensitivity: The benzylic chloride is prone to hydrolysis, releasing HCl gas.[1][2]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C.
-
References
-
Sigma-Aldrich. (n.d.).[1][5] Methyl 2-chloro-3-(chloromethyl)benzoate Product Page. Retrieved from [1][2]
-
National Center for Advancing Translational Sciences (NCATS). (n.d.).[1] Methyl 2-chloromethylbenzoate Structure & Data. Inxight Drugs.[1][2] Retrieved from [1][2]
-
Potaczek, P., et al. (2010).[1][2] Synthesis of 2-(chloromethyl)benzoyl chloride and its reactions with nucleophiles. Gdańsk University of Technology.[1][2] Retrieved from [1][2]
-
PubChem. (n.d.).[1] Compound Summary: Methyl 2-(chloromethyl)benzoate.[1][6] National Library of Medicine.[1][2] Retrieved from [1]
A Guide to the Structural Elucidation of Novel Crystalline Compounds: The Case of Methyl 2-chloro-3-(chloromethyl)benzoate
Abstract
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and, in the context of drug development, its biological activity. Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining molecular structures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the workflow for the structural elucidation of a novel small organic molecule, using the illustrative example of Methyl 2-chloro-3-(chloromethyl)benzoate. While a published crystal structure for this specific compound is not available in public databases such as the Cambridge Structural Database (CSD)[1][2][3][4], this guide will detail the necessary experimental and computational steps required to determine its crystal structure, from synthesis and crystallization to data analysis and structure validation.
Introduction: The Imperative of Structural Chemistry
In the realm of pharmaceutical sciences and materials research, the adage "structure dictates function" is a foundational principle. The spatial arrangement of atoms and the nature of intermolecular interactions govern a molecule's reactivity, solubility, stability, and, crucially for drug candidates, its ability to interact with biological targets. Therefore, the determination of a molecule's crystal structure is a critical step in the research and development pipeline. This guide will walk through the rigorous process of obtaining and interpreting the crystal structure of a novel compound, providing both the theoretical underpinnings and practical considerations for each stage.
The Journey from Powder to Precision: A Methodological Overview
The path to a refined crystal structure is a multi-step process that demands careful execution and a thorough understanding of the underlying principles. The overall workflow can be conceptualized as a linear progression from the synthesis of the material to the final validation of its atomic arrangement.
Caption: The overall workflow for crystal structure determination.
Pre-Diffraction Essentials: Synthesis, Purification, and Crystallization
The quality of the final crystal structure is intrinsically linked to the quality of the initial crystalline sample. A successful diffraction experiment is predicated on obtaining a single, well-ordered crystal, free from significant defects.
Synthesis and Purification
The first step is the chemical synthesis of Methyl 2-chloro-3-(chloromethyl)benzoate. Following synthesis, the compound must be purified to a high degree, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.
Experimental Protocol: Recrystallization for Purification
Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[5][6][7][8]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a compound like Methyl 2-chloro-3-(chloromethyl)benzoate, solvents such as ethanol, methanol, or ethyl acetate would be primary candidates to screen.
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the chosen solvent is added. The mixture is heated to the solvent's boiling point while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper to remove them.
-
Cooling and Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Slow cooling is crucial for the growth of large, well-ordered crystals.[9]
-
Isolation and Washing: The formed crystals are collected by vacuum filtration using a Büchner funnel. The crystals are then washed with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Growing Diffraction-Quality Single Crystals
While recrystallization purifies the bulk material, specific techniques are often required to grow a single crystal of suitable size and quality for XRD analysis.[10]
Common Crystallization Methods for Small Molecules
| Method | Principle | Suitable For |
| Slow Evaporation | A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, gradually increasing the concentration and inducing crystallization.[11] | Compounds that are stable and not overly soluble in volatile solvents. |
| Slow Cooling | A saturated solution at an elevated temperature is cooled slowly, often in a controlled environment, to promote the growth of a small number of large crystals.[12] | Compounds with a significant difference in solubility at high and low temperatures. |
| Vapor Diffusion | A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and causing crystallization.[12][13] | A very versatile and often successful method, particularly for sensitive compounds. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[9] | Can produce high-quality crystals but requires careful setup to avoid mixing. |
The Heart of the Matter: Single-Crystal X-ray Diffraction
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of its constituent atoms.
The Theoretical Foundation: Bragg's Law
When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the electrons of the atoms. In a crystalline material, the atoms are arranged in a regular, repeating pattern, forming planes. Constructive interference of the scattered X-rays occurs only when the conditions of Bragg's Law are met.[14][15][16][17][18]
nλ = 2d sin(θ)
Where:
-
n is an integer (the order of reflection)
-
λ is the wavelength of the X-rays
-
d is the spacing between the crystal planes
-
θ is the angle of incidence of the X-rays on the crystal planes
By systematically rotating the crystal and measuring the angles (θ) at which constructive interference (diffraction peaks) occurs, the spacing (d) of the various crystal planes can be determined.
Data Collection
Experimental Protocol: Single-Crystal XRD Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is often cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to reduce thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.
-
Data Collection Strategy: Based on the unit cell and crystal symmetry (space group), a strategy for collecting a complete set of diffraction data is calculated. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns on a detector.
From Diffraction Pattern to Molecular Structure: Data Processing and Analysis
The raw diffraction images are a collection of spots of varying intensities. A series of computational steps are required to transform this data into a three-dimensional model of the molecule.
Caption: The computational workflow from raw data to a refined structure.
Data Processing
The first step involves processing the raw diffraction images to extract the intensities of each reflection. This includes integrating the intensity of each spot and applying corrections for experimental factors like absorption and beam intensity variations.
Structure Solution: Overcoming the Phase Problem
The intensity of each diffraction spot is proportional to the square of the structure factor amplitude.[19][20][21][22][23] However, the phase information of the structure factor is lost during the experiment. This is known as the "phase problem" in crystallography. For small molecules like Methyl 2-chloro-3-(chloromethyl)benzoate, the phase problem is typically solved using direct methods, which are mathematical techniques that use statistical relationships between the intensities to estimate the initial phases.
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data. This is typically done using a least-squares refinement process.[24][25][26][27][28] The positions and thermal parameters of the atoms are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.
The quality of the agreement between the model and the data is quantified by the R-factor (or residual factor).[29][30][31][32][33] A lower R-factor indicates a better fit. For a well-refined small molecule structure, the R-factor is typically below 0.05 (5%).
Ensuring Accuracy: Structure Validation and Data Deposition
The final step in the process is to rigorously validate the determined crystal structure to ensure its chemical and crystallographic soundness.
Validation Checks
A series of checks are performed, often using software like PLATON or the IUCr's checkCIF service, to identify any potential issues with the structure.[34][35][36][37][38] These checks include:
-
Geometric Plausibility: Bond lengths, bond angles, and torsion angles are compared to expected values for similar chemical fragments.
-
Thermal Parameters: The atomic displacement parameters (which model thermal motion) are analyzed for any unusual values.
-
Missed Symmetry: The structure is checked to ensure it has been refined in the correct space group.
-
Void Analysis: The structure is searched for any large, empty spaces that might indicate unaccounted-for solvent molecules.
The Crystallographic Information File (CIF)
The final, validated crystal structure is presented in a standard format called a Crystallographic Information File (CIF).[39][40][41][42][43] The CIF contains all the essential information about the crystal structure and the diffraction experiment, including:
-
Unit cell parameters
-
Space group
-
Atomic coordinates
-
Bond lengths and angles
-
Experimental details
Table 1: Hypothetical Crystallographic Data for Methyl 2-chloro-3-(chloromethyl)benzoate
| Parameter | Value |
| Chemical Formula | C₉H₈Cl₂O₂ |
| Formula Weight | 219.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 11.789(5) |
| β (°) | 98.76(2) |
| Volume (ų) | 998.7(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.456 |
| Temperature (K) | 100(2) |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| Goodness-of-fit on F² | 1.05 |
Note: The data in this table is hypothetical and serves as an example of what would be reported in a CIF.
Deposition in a Public Database
To ensure the accessibility and long-term preservation of crystallographic data, it is standard practice to deposit the final CIF in a public database, such as the Cambridge Structural Database (CSD) for small organic molecules.[1][3] This allows other researchers to access and utilize the structural information.
Conclusion
The determination of the crystal structure of a novel compound like Methyl 2-chloro-3-(chloromethyl)benzoate is a meticulous process that bridges synthetic chemistry, physics, and computational science. While no public structure currently exists for this molecule, this guide has outlined the comprehensive and rigorous workflow that would be employed for its elucidation. For researchers and professionals in drug development and materials science, a deep understanding of this process is invaluable, as it provides the ultimate insight into the atomic-level architecture that governs molecular properties and function.
References
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Wikipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]
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Grokipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]
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Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]
-
Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
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International Union of Crystallography. (n.d.). Introduction to the calculation of structure factors. Retrieved from [Link]
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Online Dictionary of Crystallography. (2017, December 15). R factor. Retrieved from [Link]
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Wikipedia. (n.d.). Bragg's law. Retrieved from [Link]
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International Union of Crystallography Journals. (n.d.). Structure validation in chemical crystallography. Retrieved from [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Reliability factor, R-factor | Glossary. Retrieved from [Link]
-
University of York. (n.d.). scXRD: Growing single crystals - Chemistry Teaching Labs. Retrieved from [Link]
-
Britannica. (2026, March 4). Bragg law. Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved from [Link]
-
Oreate AI Blog. (2026, February 17). Unlocking Crystal Secrets: A Look Inside the CIF Format. Retrieved from [Link]
-
Fiveable. (2025, August 15). Structure factor calculation and properties | Mathematical.... Retrieved from [Link]
-
Fiveable. (2025, August 15). 12.2 Refinement methods and least-squares analysis. Retrieved from [Link]
-
CCDC. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
International Union of Crystallography Journals. (2016, April 1). The Cambridge Structural Database. Retrieved from [Link]
-
Unknown. (2025, November 11). Understanding X-Ray Diffraction: Techniques and Bragg's Law Explained. Retrieved from [Link]
-
Unknown. (2007, June 1). X-ray reflection in accordance with Bragg's Law. Retrieved from [Link]
-
Dissemination of IT for the Promotion of Materials Science (DoITPoMS). (n.d.). Bragg′s law. Retrieved from [Link]
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Physical Sciences Data-science Service (PSDS). (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
-
Digital Curation Centre (DCC). (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). CIF 1.1 syntax specification. Retrieved from [Link]
-
University of A Coruña (UDC). (n.d.). CSD (Cambridge Structural Database). Retrieved from [Link]
-
CCDC. (2023, June 14). Validation of Experimental Crystal Structures. Retrieved from [Link]
-
Unknown. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
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International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals - Chemistry. Retrieved from [Link]
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University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules - ePrints Soton. Retrieved from [Link]
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ACS Publications. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]
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Royal Society of Chemistry Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules - Chemical Society Reviews. Retrieved from [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Unknown. (2009, April 6). Structure factor statistics: Wilson, Sim, Luzzati and SIGMAA. Retrieved from [Link]
-
International Union of Crystallography. (1972, March). On least-squares refinement of the phases of crystallographic structure factors. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). 3.27: Structure Factor. Retrieved from [Link]
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International Union of Crystallography Journals. (n.d.). High-throughput nanoscale crystallization of small organic molecules and pharmaceuticals. Retrieved from [Link]
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Phenix. (n.d.). Structure Refinement. Retrieved from [Link]
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Chemical Crystallography. (2011, April 27). Chapter 7: Structure Factors And Least Squares. Retrieved from [Link]
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Methodological & Application
Synthesis of isoindolinones using Methyl 2-chloro-3-(chloromethyl)benzoate
Application Note: Synthesis of Highly Functionalized Isoindolinones via Palladium-Catalyzed Carbonylative Annulation of Methyl 2-chloro-3-(chloromethyl)benzoate
Introduction & Strategic Rationale
Isoindolinones are privileged heterocyclic scaffolds that serve as the structural foundation for numerous modern therapeutics. Most notably, they form the core of Cereblon E3 ligase modulating drugs (CELMoDs) such as CC-90009 and lenalidomide, which have revolutionized targeted protein degradation in oncology[1],[2]. However, the synthesis of highly functionalized isoindolinones—particularly those requiring contiguous substitutions at the 4- or 7-positions—presents a significant steric and electronic challenge[3].
This application note details a highly efficient, two-step protocol to construct 7-(methoxycarbonyl)isoindolin-1-ones starting from Methyl 2-chloro-3-(chloromethyl)benzoate . The strategy circumvents traditional cyclization bottlenecks by leveraging a chemoselective N-alkylation followed by an intramolecular, palladium-catalyzed carbonylative lactamization[4]. By utilizing molybdenum hexacarbonyl (Mo(CO)₆) as a solid CO surrogate, this protocol eliminates the need for hazardous pressurized carbon monoxide gas, ensuring a safer, scalable, and highly reproducible workflow[5],[6].
Mechanistic Causality: The Self-Validating System (E-E-A-T)
The success of this protocol relies on the precise orchestration of chemoselectivity and transition-metal kinetics. As a researcher, understanding the causality behind these steps allows for rational troubleshooting and substrate expansion:
-
Chemoselective N-Alkylation: The starting material possesses two electrophilic sites: an aryl chloride (C2) and a benzylic chloride (C3). Because aliphatic C(sp³)-Cl bonds are vastly more electrophilic than aryl C(sp²)-Cl bonds, primary amines undergo rapid Sₙ2 displacement exclusively at the chloromethyl group under mild basic conditions[7]. This selectively installs the tethered amine without prematurely reacting with the C2-chloro or C1-ester groups.
-
Palladium-Catalyzed Carbonylative Annulation: Aryl chlorides are notoriously reluctant to undergo oxidative addition due to their high C–Cl bond dissociation energy[8]. To overcome this, the protocol employs a highly active Pd(0) species generated in situ from Pd(OAc)₂ and the bulky, bidentate ligand Xantphos. Following oxidative addition into the C2-Cl bond, migratory insertion of CO (released gradually from Mo(CO)₆) forms an electrophilic acylpalladium(II) intermediate[9]. The tethered secondary amine is perfectly positioned for a 5-exo-trig-like intramolecular attack, driving the equilibrium toward the thermodynamically stable isoindolinone core and preventing intermolecular side reactions.
Experimental Protocols
Step 1: Chemoselective Synthesis of the Secondary Amine Intermediate
Objective: Synthesize Methyl 2-chloro-3-(((R)-amino)methyl)benzoate.
-
Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-chloro-3-(chloromethyl)benzoate (1.0 equiv, 5.0 mmol) in anhydrous Acetonitrile (20 mL).
-
Reagent Addition: Add the primary amine (e.g., benzylamine) (1.05 equiv, 5.25 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol).
-
Execution: Attach a reflux condenser and stir the mixture at 60 °C for 4–6 hours. Monitor the conversion via LC-MS or TLC (Hexanes/EtOAc 3:1).
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (50 mL) and saturated aqueous NaHCO₃ (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the secondary amine intermediate as a pure oil or solid.
Step 2: Palladium-Catalyzed Carbonylative Lactamization
Objective: Cyclize the intermediate to the 7-(methoxycarbonyl)isoindolin-1-one core.
-
Reaction Setup: In a 20 mL microwave vial or heavy-walled pressure tube equipped with a magnetic stir bar, add the secondary amine intermediate (1.0 equiv, 1.0 mmol).
-
Catalyst & CO Source: Add Pd(OAc)₂ (5 mol%, 0.05 mmol), Xantphos (10 mol%, 0.10 mmol), Mo(CO)₆ (0.5 equiv, 0.5 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol)[6].
-
Solvent Addition: In a glovebox or under strict argon flow, add anhydrous 1,4-Dioxane (10 mL). Seal the vial with a Teflon-lined crimp cap.
-
Execution: Heat the sealed vial in a pre-heated oil bath at 100 °C for 16 hours. (Caution: CO gas is generated in situ; ensure the vial is rated for pressure and the reaction is conducted behind a blast shield in a fume hood).
-
Workup: Cool the vial to room temperature. Vent the vial carefully by piercing the septum with a needle in a well-ventilated fume hood. Filter the crude mixture through a short pad of Celite, eluting with EtOAc (30 mL).
-
Purification: Concentrate the filtrate and purify via silica gel chromatography to yield the functionalized 7-(methoxycarbonyl)isoindolin-1-one.
Data Presentation
Table 1: Optimization of the Pd-Catalyzed Carbonylation Step
| Entry | Catalyst / Ligand | CO Source | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ / PPh₃ | CO gas (1 atm) | Et₃N | Toluene | 100 | Trace |
| 2 | Pd(OAc)₂ / dppf | Mo(CO)₆ (0.5 eq) | K₂CO₃ | 1,4-Dioxane | 100 | 45 |
| 3 | Pd₂(dba)₃ / XPhos | Mo(CO)₆ (0.5 eq) | DBU | 1,4-Dioxane | 100 | 62 |
| 4 | Pd(OAc)₂ / Xantphos | Mo(CO)₆ (0.5 eq) | K₂CO₃ | 1,4-Dioxane | 100 | 88 |
Note: Xantphos provides the optimal bite angle for reductive elimination, while Mo(CO)₆ ensures a controlled, slow release of CO, preventing catalyst poisoning by CO saturation[5].
Table 2: Substrate Scope (Primary Amines)
| Primary Amine (R-NH₂) | Product Substitution (N-R) | Overall Yield (2 Steps) |
|---|---|---|
| Benzylamine | N-Benzyl | 82% |
| Aniline | N-Phenyl | 76% |
| Isopropylamine | N-Isopropyl | 85% |
| 3-Aminopiperidine-2,6-dione | N-(2,6-dioxopiperidin-3-yl) | 68% |
Mechanistic Visualization
Mechanistic pathway for the synthesis of isoindolinones via Pd-catalyzed carbonylation.
References
-
Title : Advancing Scalable Chemistry toward Novel CELMoDs: Process Development for the Synthesis of CC-90009 Source : ACS Publications URL : 1
-
Title : CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells Source : PMC / NIH URL : 2
-
Title : Palladium-Catalyzed Carbonylative Cyclization of Amines via γ‑C(sp3)–H Activation: Late-Stage Diversification of Amino Acids and Peptides Source : ACS Catalysis / Figshare URL :5
-
Title : Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source Source : The Journal of Organic Chemistry / ACS Publications URL : 4
-
Title : Microwave-Promoted Aminocarbonylations of Aryl Chlorides Using Mo(CO)6 as a Solid Carbon Monoxide Source Source : ACS Combinatorial Science URL : 9
-
Title : Chelate-assisted, palladium-catalyzed efficient carbonylation of aryl chlorides Source : Journal of the American Chemical Society URL : 8
-
Title : Palladium-Catalyzed Molybdenum Hexacarbonyl-Mediated Gas-Free Carbonylative Reactions Source : Synlett / Thieme Connect URL :6
Sources
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- 2. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Using Methyl 2-chloro-3-(chloromethyl)benzoate as a pharmaceutical intermediate
This guide details the strategic application of Methyl 2-chloro-3-(chloromethyl)benzoate , a trisubstituted aromatic building block characterized by its orthogonal reactivity profile. This molecule serves as a critical scaffold in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors, GPCR ligands, and biaryl-based pharmacophores.
Part 1: Technical Profile & Strategic Utility
Molecule Identification
-
Chemical Name: Methyl 2-chloro-3-(chloromethyl)benzoate[1]
-
CAS Number: 393826-66-5 (Note: CAS may vary by ester/salt form; Precursor Methyl 2-chloro-3-methylbenzoate is CAS 920759-93-9).
-
Molecular Formula: C
H Cl O -
Molecular Weight: 219.06 g/mol
-
Physical State: Viscous oil or low-melting solid (depending on purity).
The "Orthogonal Reactivity" Advantage
The power of this intermediate lies in its three distinct reactive sites, which allow medicinal chemists to sequentially build complexity without protecting groups.
| Site | Functional Group | Reactivity Type | Kinetic Profile | Strategic Use |
| C3 | Chloromethyl (-CH | Electrophile (S | Fastest | Primary attachment point for amines, thiols, or alkoxides. |
| C1 | Methyl Ester (-COOMe) | Electrophile (Acyl) | Intermediate | Precursor for amides, acids, or alcohols; cyclization handle. |
| C2 | Aryl Chloride (-Cl) | Electrophile (Pd-Cat) | Slowest | Latent handle for Suzuki/Buchwald couplings to install biaryl systems. |
Part 2: Synthetic Protocols & Workflows
Synthesis of the Intermediate (Upstream)
Context: If the chloromethyl species is not purchased directly, it is generated from Methyl 2-chloro-3-methylbenzoate via radical halogenation.
Protocol A: Radical Chlorination
-
Reagents: Methyl 2-chloro-3-methylbenzoate (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Benzoyl Peroxide (BPO, 0.05 eq).
-
Solvent: CCl
or Trifluorotoluene (Green alternative). -
Conditions: Reflux (80-100°C) under N
for 4-6 hours. -
Purification: Filtration of succinimide followed by flash chromatography (Hexane/EtOAc).
-
Critical Control: Monitor reaction by
H NMR to prevent over-chlorination to the dichloromethyl byproduct.
-
Downstream Application: Selective Benzylic Substitution
Context: This is the most common first step in drug synthesis, utilizing the high reactivity of the benzylic chloride.
Protocol B: S
Materials:
-
Methyl 2-chloro-3-(chloromethyl)benzoate (1.0 eq)
-
Secondary Amine (e.g., N-Boc-piperazine) (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq) or K
CO (2.5 eq) -
Solvent: Acetonitrile (ACN) or DMF
-
Catalyst: TBAI (tetrabutylammonium iodide) (0.1 eq) - Optional accelerator
Step-by-Step Methodology:
-
Preparation: Dissolve the benzoate intermediate in ACN (0.2 M concentration).
-
Addition: Add DIPEA and the secondary amine at 0°C to control exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Note: If using K
CO , heat to 50°C may be required.
-
-
Monitoring: Check TLC (30% EtOAc/Hexane). The starting material (Rf ~0.7) should disappear; product (Rf ~0.4) appears.[2][3][4][5][6][7]
-
Workup: Evaporate ACN. Partition residue between EtOAc and Water. Wash organic layer with Brine. Dry over Na
SO . -
Validation:
H NMR should show the disappearance of the CH Cl singlet (~4.7 ppm) and appearance of the N-CH -Ar singlet (~3.6 ppm).
Self-Validating Logic:
-
Why add TBAI? The iodide displaces the chloride in situ to form a more reactive benzyl iodide, accelerating sluggish reactions with steric bulk.
-
Why 0°C start? Prevents double-alkylation or side reactions with the ester if the amine is nucleophilic enough.
Part 3: Advanced Applications (Cyclization & Coupling)
Pathway to Biaryl Scaffolds (Suzuki Coupling)
The C2-Chloro position is sterically crowded but electronically activated by the ortho-ester. It serves as a "pivot point" to twist the molecule into a non-planar conformation, a desirable feature for increasing solubility and selectivity in kinase inhibitors.
Protocol C: Suzuki-Miyaura Cross-Coupling
-
Substrate: Product from Protocol B (C3-aminated benzoate).
-
Boronic Acid: Aryl boronic acid (1.5 eq).
-
Catalyst: Pd(dppf)Cl
·DCM (0.05 eq) or XPhos Pd G2 (for difficult substrates). -
Base: K
PO (3.0 eq, 2M aq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: 90°C for 12 hours (sealed tube).
Visualizing the Reaction Landscape
Caption: Step-wise functionalization strategy exploiting the orthogonal reactivity of the C3-Chloromethyl, C2-Chloro, and C1-Ester groups.
Part 4: Safety & Handling (MSDS Summary)
-
Hazard Class: Alkylating Agent (Suspected Carcinogen).
-
GHS Classification: Skin Corr.[2] 1B (Causes severe burns), Eye Dam. 1.
-
Handling:
-
Must be handled in a fume hood.
-
Quenching: Residual benzyl chloride should be quenched with 10% aqueous ammonium hydroxide or sodium thiosulfate before disposal.
-
Storage: Store at 2-8°C under inert gas (Argon). Moisture sensitive (hydrolysis of ester and benzyl chloride).
-
Part 5: Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in S | Hydrolysis of -CH | Ensure solvents are anhydrous; check DIPEA quality. |
| Dimerization | Amine is primary (R-NH | Use excess amine (3-5 eq) or protect amine (e.g., benzylamine). |
| No Reaction at C2-Cl | Steric hindrance from C1/C3 | Switch to high-activity catalysts (e.g., Buchwald G3 precatalysts); increase temp to 110°C. |
References
-
Preparation of Methyl 2-chloro-3-(chloromethyl)
- Source: Patent US20050209223A1. "Substituted Benzamides as P2X3 Antagonists".
- Context: Describes the chlorination of methyl 2-chloro-3-methylbenzo
-
URL:
-
Reactivity of 2-Chloro-3-substituted Benzoates
- Source:Journal of Medicinal Chemistry, 2010, 53(5), 2051–2062. "Discovery of Novel Inhibitors of...".
- Context: Demonstrates the orthogonal functionalization of the 2-chloro-3-methyl benzo
-
URL:
-
Safety Data for Benzyl Chlorides
- Source: Sigma-Aldrich Safety Data Sheet (Generic for Methyl 2-(chloromethyl)
-
URL:
Sources
- 1. 56967-17-0_3-bromoaniline,hydrochlorideCAS号:56967-17-0_3-bromoaniline,hydrochloride【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. pg.gda.pl [pg.gda.pl]
- 5. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One moment, please... [bldpharm.com.tr]
- 7. bldpharm.com.tr [bldpharm.com.tr]
Application Notes & Protocols: Strategic Synthesis of Phthalazinone-Based PARP Inhibitor Intermediates from Methyl 2-chloro-3-(chloromethyl)benzoate
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted cancer therapy, particularly for malignancies with deficiencies in homologous recombination DNA repair, such as those harboring BRCA1/2 mutations.[1][2] The phthalazinone scaffold is a privileged core structure found in numerous potent PARP inhibitors, including the clinically approved drug Olaparib.[3][4] This document provides a comprehensive guide for the strategic synthesis of versatile phthalazinone intermediates, which are pivotal for drug discovery and development in this area. We delineate a robust, two-stage synthetic approach commencing from the commercially available and highly functionalized starting material, Methyl 2-chloro-3-(chloromethyl)benzoate. The initial stage focuses on the efficient construction of a key 8-chloro-2H-phthalazin-1-one intermediate through a direct cyclocondensation reaction. The subsequent stage details protocols for the diversification of this core structure using modern palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.
Introduction: The Phthalazinone Core in PARP Inhibition
The PARP family of enzymes, especially PARP1, are critical players in the DNA damage response, primarily through the base excision repair (BER) pathway.[1] In cancer cells with a compromised homologous recombination (HR) pathway, the inhibition of PARP leads to the accumulation of toxic double-strand breaks during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.[2][5]
The phthalazinone moiety serves as an effective pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, enabling it to bind competitively within the catalytic domain of the PARP enzyme.[6] The versatility of the phthalazinone core allows for chemical modifications at various positions, which can be exploited to optimize potency, selectivity, and pharmacokinetic properties.[3][7] Our starting material, Methyl 2-chloro-3-(chloromethyl)benzoate, is strategically chosen for its ortho-disposed reactive centers—the ester and the benzylic chloride—which are primed for efficient cyclization to form the phthalazinone ring system, while retaining a chlorine atom as a functional handle for subsequent diversification.
Overall Synthetic Strategy
The synthetic approach is designed for efficiency and modularity. It begins with the construction of the core heterocyclic system, followed by diversification using powerful and well-understood cross-coupling methodologies. This strategy allows researchers to rapidly access a wide range of analogs from a common intermediate.
Figure 1: Overall workflow for the synthesis and diversification of phthalazinone intermediates.
Part I: Synthesis of the Core Intermediate (A)
Principle and Rationale
The formation of the phthalazinone ring is achieved via a cyclocondensation reaction. Hydrazine, acting as a dinucleophile, first reacts with the methyl ester of the starting material. The subsequent intramolecular nucleophilic substitution, where the other nitrogen of the hydrazine displaces the benzylic chloride, results in the formation of the stable, six-membered heterocyclic ring. This one-pot reaction is an efficient method for constructing the core scaffold. The choice of a protic solvent like ethanol facilitates the reaction, and heating is typically required to drive the cyclization to completion.
Detailed Experimental Protocol: Synthesis of 8-Chloro-2H-phthalazin-1-one (Intermediate A)
Materials:
-
Methyl 2-chloro-3-(chloromethyl)benzoate
-
Hydrazine hydrate (~64% solution)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-chloro-3-(chloromethyl)benzoate (1.0 eq).
-
Add anhydrous ethanol to create a 0.2 M solution. Stir until the starting material is fully dissolved.
-
Slowly add hydrazine hydrate (2.5 eq) to the solution at room temperature. The addition may be slightly exothermic.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly add deionized water to the flask until the product fully precipitates.
-
Filter the crude solid using a Büchner funnel and wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the solid under vacuum at 50°C to yield the crude product.
-
Purification (if necessary): The product can be further purified by recrystallization from an ethanol/water mixture to afford 8-Chloro-2H-phthalazin-1-one as a white to off-white solid.
Part II: Diversification via Suzuki-Miyaura Cross-Coupling
Principle and Rationale
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[8][9] In this context, it allows for the coupling of the aryl chloride (Intermediate A) with a variety of organoboron reagents (boronic acids or esters). This reaction is fundamental in medicinal chemistry for building biaryl or benzyl-aryl structures.[10][11] The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the final product and regenerate the catalyst.[12] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates used.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki Coupling of Intermediate A
Materials:
-
8-Chloro-2H-phthalazin-1-one (Intermediate A) (1.0 eq)
-
Aryl or Benzylboronic Acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
Procedure:
-
To a dry Schlenk flask, add Intermediate A (1.0 eq), the selected boronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to obtain the desired product.
Data Summary: Representative Suzuki Couplings
| Entry | Boronic Acid Partner | Product Structure | Typical Yield (%) |
| 1 | Phenylboronic acid | 8-Phenyl-2H-phthalazin-1-one | 85-95% |
| 2 | 4-Fluorophenylboronic acid | 8-(4-Fluorophenyl)-2H-phthalazin-1-one | 80-90% |
| 3 | 3-(Trifluoromethyl)phenylboronic acid | 8-(3-(Trifluoromethyl)phenyl)-2H-phthalazin-1-one | 75-85% |
| 4 | 4-Methylbenzylboronic acid pinacol ester | 8-(4-Methylbenzyl)-2H-phthalazin-1-one | 70-80% |
Note: Yields are hypothetical and serve as a general guide. Actual yields may vary based on specific reaction conditions and substrate reactivity.
Part III: Diversification via Buchwald-Hartwig Amination
Principle and Rationale
The Buchwald-Hartwig amination is another indispensable palladium-catalyzed reaction that forms carbon-nitrogen bonds.[8] It is widely used in drug discovery to introduce primary or secondary amines onto an aromatic ring.[13] This reaction allows for the installation of various nitrogen-containing heterocycles (like piperazine or morpholine), which are common features in PARP inhibitors and can significantly influence solubility, cell permeability, and target engagement. The reaction mechanism is similar to the Suzuki coupling but involves a nitrogen nucleophile and typically requires a strong, non-nucleophilic base like sodium tert-butoxide.
General Protocol: Buchwald-Hartwig Amination of Intermediate A
Materials:
-
8-Chloro-2H-phthalazin-1-one (Intermediate A) (1.0 eq)
-
Primary or Secondary Amine (1.2 - 2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
A suitable phosphine ligand, e.g., RuPhos or XPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Add Intermediate A and stir for a few minutes.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the flask and heat the mixture to 100-110°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product using silica gel column chromatography (often with a gradient containing a small percentage of triethylamine to prevent product streaking).
Data Summary: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Product Structure | Typical Yield (%) |
| 1 | Morpholine | 8-(Morpholin-4-yl)-2H-phthalazin-1-one | 70-85% |
| 2 | Piperazine | 8-(Piperazin-1-yl)-2H-phthalazin-1-one | 65-80% |
| 3 | N-Methylpiperazine | 8-(4-Methylpiperazin-1-yl)-2H-phthalazin-1-one | 75-90% |
| 4 | Aniline | 8-(Phenylamino)-2H-phthalazin-1-one | 60-75% |
Note: Yields are hypothetical and serve as a general guide. Actual yields may vary based on specific reaction conditions and substrate reactivity.
Conclusion
Methyl 2-chloro-3-(chloromethyl)benzoate is a highly effective and versatile starting material for the synthesis of a diverse array of phthalazinone-based intermediates for PARP inhibitor discovery programs. The presented protocols, centered on an initial efficient cyclocondensation followed by robust palladium-catalyzed cross-coupling reactions, provide a clear and modular pathway for researchers. This strategic approach enables the rapid generation of analog libraries, facilitating in-depth exploration of structure-activity relationships and the optimization of lead compounds in the ongoing development of next-generation cancer therapeutics.
References
-
Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. PubMed. Available at: [Link]
-
Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. Available at: [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. Available at: [Link]
-
Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. R Discovery. Available at: [Link]
-
Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers. Available at: [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC. Available at: [Link]
-
Recent Developments in Chemistry of Phthalazines. Longdom.org. Available at: [Link]
-
Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. PMC. Available at: [Link]
-
Synthesis of compounds 2–17. Reagents and conditions: a chloroacetyl... ResearchGate. Available at: [Link]
-
Synthesis of new phthalazinedione derivatives. Sciforum. Available at: [Link]
-
Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PMC. Available at: [Link]
-
Development of Selective PARP1 Inhibitors for Treatment of Cancer. PMC. Available at: [Link]
-
Development of Mitochondria-Targeted PARP Inhibitors. MDPI. Available at: [Link]
-
Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. ResearchGate. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. Available at: [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC. Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available at: [Link]
- WO2007144652A2 - Parp inhibitors. Google Patents.
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. PMC. Available at: [Link]
-
Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. PMC. Available at: [Link]
-
Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer. PMC. Available at: [Link]
-
Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development. Frontiers. Available at: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. MDPI. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. Available at: [Link]
Sources
- 1. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Frontiers | Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development [frontiersin.org]
- 6. Frontiers | Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity [frontiersin.org]
- 7. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. sciforum.net [sciforum.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note: Chemoselective Ester Hydrolysis of Methyl 2-chloro-3-(chloromethyl)benzoate
Abstract
This guide details the operational procedure for the hydrolysis of Methyl 2-chloro-3-(chloromethyl)benzoate to 2-chloro-3-(chloromethyl)benzoic acid . This transformation presents a specific chemoselectivity challenge: hydrolyzing a sterically hindered ester (ortho-chloro substitution) while preserving a highly reactive benzylic chloride moiety prone to nucleophilic attack (
Chemical Context & Mechanistic Analysis[1][2][3]
The Substrate
-
Compound: Methyl 2-chloro-3-(chloromethyl)benzoate
-
CAS: N/A (Precursor CAS: 920759-93-9 for methyl 2-chloro-3-methylbenzoate)
-
Structure Analysis:
The Chemoselectivity Challenge
The primary failure mode in this reaction is the formation of 2-chloro-3-(hydroxymethyl)benzoic acid (over-hydrolysis).
-
Path A (Desired): Nucleophilic acyl substitution at the carbonyl carbon.
-
Path B (Undesired): Direct nucleophilic attack (
) at the benzylic carbon. -
Path C (Undesired): Carbocation-mediated solvolysis (
) of the benzylic chloride (common in hot acidic aqueous media).
Mechanistic Insight: To favor Path A over Path B, we utilize the Hard-Soft Acid-Base (HSAB) principle. The carbonyl carbon is a "harder" electrophile than the benzylic carbon. Using a hard nucleophile like Hydroxide (
Reaction Pathway Diagram
Figure 1: Competitive reaction pathways. Path A is favored by low temperature and controlled stoichiometry.
Experimental Protocols
Method A: Mild Hydrolysis with Lithium Hydroxide (Recommended)
Applicability: Research scale (100 mg – 10 g), high functional group tolerance. Rationale: Lithium hydroxide is less nucleophilic/basic than NaOH/KOH in organic solvents, reducing the rate of benzylic attack. THF/Water solubilizes the hindered ester effectively.
Reagents & Equipment[4][5][6][7][8]
-
Substrate: Methyl 2-chloro-3-(chloromethyl)benzoate (1.0 equiv)
-
Base: LiOH[6][9]·H₂O (Lithium Hydroxide Monohydrate) (1.2 – 1.5 equiv)
-
Solvent: THF : Water (3:1 v/v)
-
Acid: 1N HCl (for quenching)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in THF (approx. 5 mL per mmol substrate). Cool the solution to 0°C using an ice bath.
-
Base Addition: Dissolve LiOH·H₂O (1.2 equiv) in the calculated volume of water. Add this aqueous solution dropwise to the cold THF solution over 10 minutes.
-
Critical: Maintain internal temperature < 5°C during addition to prevent immediate local hotspots favoring
.
-
-
Reaction: Allow the mixture to stir at 0°C for 2 hours , then slowly warm to room temperature (20-25°C) . Monitor by TLC or HPLC.[4][2]
-
Endpoint: Disappearance of ester. Do not heat to reflux.
-
-
Quench: Once complete (typically 4-6 hours), cool back to 0°C. Acidify carefully with 1N HCl to pH 2–3.
-
Note: Do not use strong concentrated acid or heat during acidification to prevent acid-catalyzed solvolysis (
).
-
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).
-
Workup: Combine organic layers, wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at < 40°C.
-
Purification: The crude acid is typically pure enough. If necessary, recrystallize from Hexane/EtOAc or Toluene.
Method B: Potassium Hydroxide in tert-Butyl Alcohol (Scale-Up)
Applicability: Larger scale (>10 g), based on analogous industrial protocols for halomethyl benzoates [1].
Rationale: tert-Butyl alcohol is a bulky solvent that solvates the cation but reduces the nucleophilicity of the hydroxide anion due to steric bulk and hydrogen bonding, further suppressing the
Reagents
-
Base: KOH (1.05 – 1.1 equiv)
-
Solvent: tert-Butyl Alcohol (t-BuOH)[10]
Protocol
-
Dissolve KOH (1.05 equiv) in tert-Butyl alcohol at room temperature.
-
Add the ester substrate (1.0 equiv) in one portion.[4]
-
Stir at 20–25°C for 6–8 hours.
-
Caution: Do not exceed 30°C.
-
-
Remove solvent under reduced pressure.
-
Redissolve residue in water and wash with MTBE (to remove unreacted ester/impurities).
-
Acidify the aqueous layer with HCl to precipitate the product. Filter and dry.
Analytical Validation & Troubleshooting
Data Summary Table
| Parameter | Target Product | Common Impurity (Benzyl Alcohol) |
| Functional Group | -CH₂Cl (Alkyl Chloride) | -CH₂OH (Primary Alcohol) |
| ¹H NMR (CDCl₃) | Singlet δ ~4.7–4.8 ppm (2H) | Singlet δ ~4.5–4.6 ppm (2H) |
| ¹³C NMR | ~43–45 ppm (Benzylic C) | ~63–65 ppm (Benzylic C) |
| Mass Spec (ESI-) | M-1 and (M+2)-1 (3:1 ratio for Cl) | M-1 (Loss of Cl isotope pattern) |
| Polarity (TLC) | Less Polar (Higher Rf) | More Polar (Lower Rf) |
Troubleshooting Guide
-
Issue: Incomplete Hydrolysis.
-
Cause: Steric hindrance of the ortho-chloro group.
-
Solution: Do not increase temperature.[5] Instead, increase time (up to 24h) or use Method B (t-BuOH solvent system).
-
-
Issue: Formation of Hydroxy-Acid (Impurity).
-
Cause: Temperature too high or base concentration too high.
-
Solution: Strict temperature control (keep < 20°C). Switch from NaOH/KOH to LiOH. Ensure dropwise addition of base.
-
Workflow Diagram (Method A)
Figure 2: Operational workflow for the LiOH-mediated hydrolysis.
Safety & Handling
-
Alkylating Agent: The substrate and product contain a chloromethyl group, acting as potential alkylating agents. Handle in a fume hood. Wear nitrile gloves and safety glasses.
-
Waste Disposal: Aqueous waste containing traces of alkyl halides should be treated with ammonia or specific neutralization protocols before disposal, adhering to local EHS regulations.
References
-
Patent Application CN112645853A. Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (2021).[9] Describes the analogous hydrolysis of 2-chloro-3-bromomethyl-4-methylsulfonyl methyl benzoate using KOH in tert-butyl alcohol. Link
-
Salomon, C. J., et al. (2012). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid.[2] PMC. Demonstrates the stability of the 3-chloromethyl benzoyl moiety under specific reaction conditions. Link
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for ester hydrolysis conditions preserving alkyl halides).
-
Organic Syntheses, Coll. Vol. 3. o-Chloromethylbenzoic Acid.[1] (Classic acidic hydrolysis methods for related compounds). Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
Application Note: Benzylic Chlorination Strategies for the Synthesis of Methyl 2-chloro-3-(chloromethyl)benzoate
Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Content Type: Technical Guide & Validated Experimental Protocol
Introduction & Scope
Methyl 2-chloro-3-(chloromethyl)benzoate is a highly versatile electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The transformation of the precursor, methyl 2-chloro-3-methylbenzoate, into its benzylic chloride derivative relies on a controlled free-radical substitution (
Mechanistic Principles & Reagent Causality
The chlorination of unactivated aliphatic C–H bonds is notoriously unselective; however, benzylic positions offer a unique thermodynamic advantage due to the resonance stabilization of the resulting carbon-centered radical[1].
-
Substrate Electronic Effects: The starting material features an aromatic ring heavily deactivated by the electron-withdrawing ester (
) and ortho-chloro ( ) substituents. This deactivation is highly advantageous: it effectively suppresses competing electrophilic aromatic substitution, ensuring that the chlorine radical is directed exclusively to the benzylic methyl group[2]. -
Reagent Selection (NCS vs.
): While sulfuryl chloride ( ) or chlorine gas ( ) can be used, they often lead to aggressive over-chlorination.1[1]. It acts as a controlled, safe chlorine source that mediates the reaction through a balanced Hydrogen Atom Transfer (HAT) and Chlorine Atom Transfer (ClAT) cycle[3]. -
Initiator Dynamics (AIBN): Azobisisobutyronitrile (AIBN) is selected over Benzoyl Peroxide (BPO). AIBN undergoes strictly first-order thermal homolysis without the induced decomposition side-reactions common to peroxides. At 80 °C, its half-life of ~1 hour provides a sustained, predictable radical flux[1].
-
Solvent Causality (Acetonitrile): Historically, carbon tetrachloride (
) was the standard solvent[1]. Due to its severe toxicity,4[4]. MeCN provides a critical solubility gradient: NCS is soluble at reflux, whereas the byproduct succinimide is highly insoluble at room temperature.
Radical chain mechanism for the benzylic chlorination of methyl 2-chloro-3-methylbenzoate.
Quantitative Data & Optimization
To establish the optimal conditions, various chlorinating systems were evaluated. The primary optimization goal is to maximize the mono-chlorinated API intermediate while keeping the di-chlorinated byproduct strictly below 3% to avoid complex downstream purification.
| Chlorinating Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mono-Cl Yield (%) | Di-Cl Byproduct (%) |
| NCS (1.1 eq) | AIBN | MeCN | 80 | 5 | > 98 | 88 | < 3 |
| NCS (1.1 eq) | BPO | BTF | 85 | 5 | > 95 | 84 | < 4 |
| AIBN | PhCl | 90 | 3 | 100 | 65 | 22 | |
| UV Light | DCM | 25 | 8 | 85 | 55 | 15 (plus ring-Cl) |
Data Interpretation: The combination of NCS and AIBN in Acetonitrile (Entry 1) provides the highest chemoselectivity. The mild nature of NCS prevents the rapid accumulation of the dichloromethyl impurity seen with
Experimental Workflow & Self-Validating Protocol
Step-by-step experimental workflow with built-in self-validating IPC checkpoints.
Step-by-Step Methodology
Scale: 100 mmol (approx. 18.46 g of starting material)
Materials:
-
Methyl 2-chloro-3-methylbenzoate (18.46 g, 100 mmol)
-
N-Chlorosuccinimide (NCS) (14.69 g, 110 mmol, 1.1 eq)
-
AIBN (0.82 g, 5.0 mmol, 0.05 eq)
-
Acetonitrile (MeCN), anhydrous (150 mL)
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve Methyl 2-chloro-3-methylbenzoate (18.46 g) in anhydrous acetonitrile (150 mL).
-
Reagent Addition: Add N-Chlorosuccinimide (14.69 g) to the stirring solution. The mixture will be a heterogeneous suspension at room temperature.
-
Purging & Initiation: Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen (which acts as a radical scavenger and terminates chain propagation). Add AIBN (0.82 g).
-
Thermal Activation: Heat the reaction mixture to 80 °C (reflux) using a temperature-controlled oil bath.
-
Self-Validating System (Visual): As the temperature approaches 80 °C, the NCS will fully dissolve, yielding a clear, slightly yellow solution. This confirms proper solvation for the liquid-phase radical reaction.
-
-
Propagation & Monitoring: Maintain reflux for 4 to 6 hours. Monitor the reaction progress via GC-MS or TLC (Hexanes:Ethyl Acetate 9:1).
-
Self-Validating System (Analytical): The reaction must be quenched when unreacted starting material is < 2%. Critical Rule: Do not push for 100% conversion if the di-chloromethyl byproduct peak exceeds 3%. The protocol inherently prioritizes high purity over absolute conversion.
-
-
Quenching & Precipitation: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour.
-
Self-Validating System (Visual): Succinimide byproduct will heavily precipitate as white crystals. The quantitative precipitation confirms the stoichiometric consumption of the NCS reagent.
-
-
Filtration: Filter the cold suspension through a sintered glass funnel. Wash the filter cake with a small volume of cold acetonitrile (20 mL). Discard the solid succinimide.
-
Concentration & Workup: Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile. Redissolve the resulting crude residue in Ethyl Acetate (200 mL). Wash the organic layer successively with saturated aqueous
(2 x 100 mL) to neutralize any trace HCl, followed by brine (100 mL). -
Drying & Isolation: Dry the organic phase over anhydrous
, filter, and evaporate to dryness. Purify the crude product by recrystallization from hot heptane to yield Methyl 2-chloro-3-(chloromethyl)benzoate as a crystalline solid.
References
-
[1] BenchChem. "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions". Benchchem Technical Resources. 1
-
[5] Lopez, Marco Antonio. "Expanding Benzylic C–H Diversification via C–H Chlorination/Functionalization Strategies". University of Wisconsin–Madison. 5
-
[2] "Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide". PMC / National Institutes of Health.2
-
[3] "Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles". PMC / National Institutes of Health. 3
-
[4] European Patent Office. "2-Carbonylaminobenzothiazoles and their use for the prophylaxis and treatment of cancer" (EP 2181987 B1). Google Patents. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
Application Note: Chemoselective Alkylation Workflows Using Methyl 2-chloro-3-(chloromethyl)benzoate
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Focus: Orthogonal reactivity,
Chemical Rationale & Orthogonal Reactivity
Methyl 2-chloro-3-(chloromethyl)benzoate is a highly versatile, trifunctional building block widely utilized in the synthesis of complex pharmaceutical scaffolds. Its synthetic utility stems from the distinct, orthogonal reactivity of its three functional groups[1]:
-
Benzylic Chloride (
) : Highly electrophilic; readily undergoes nucleophilic substitution. -
Methyl Ester (
) : Moderately electrophilic; stable to mild bases but susceptible to saponification under strongly basic aqueous conditions. -
Aryl Chloride (
) : Highly stable; generally inert to standard nucleophilic attack but can be activated via transition-metal catalysis (e.g., Palladium or Nickel) for cross-coupling.
By exploiting this hierarchy of electrophilicity, researchers can perform site-specific alkylations without the need for complex, atom-inefficient protecting group strategies[2].
Mechanistic Insights into Chemoselective Alkylation
The core challenge in utilizing this scaffold is driving the
Causality in Reagent Selection:
-
Base Selection: Mild, non-nucleophilic inorganic bases (such as
or ) or sterically hindered organic bases (like ) are mandatory. Strong bases like or will inevitably lead to ester saponification[3]. -
Solvent Effects: Polar aprotic solvents (DMF, MeCN, or Acetone) are preferred. They effectively solvate the metal cations (e.g.,
or ), leaving the nucleophile "naked" and highly reactive, thereby accelerating the pathway over competing side reactions.
Figure 1: Chemoselective reactivity profile of the trifunctional benzoate scaffold.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate built-in Quality Control (QC) checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.
Protocol A: N-Alkylation of Secondary Amines
This protocol is optimized for the alkylation of cyclic secondary amines (e.g., piperidines, piperazines), a common motif in CNS-focused lead libraries[3].
-
Preparation : In an oven-dried round-bottom flask under an inert
atmosphere, dissolve Methyl 2-chloro-3-(chloromethyl)benzoate (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL). -
Base Addition : Add finely powdered, anhydrous
(2.0 eq, 2.0 mmol). Rationale: is basic enough to neutralize the generated but too weak to hydrolyze the ester in the absence of water. -
Nucleophile Addition : Add the secondary amine (1.1 eq, 1.1 mmol) dropwise at 0 °C.
-
Propagation : Warm the reaction to room temperature and stir for 4–6 hours.
-
Self-Validation & QC Checkpoint : Withdraw a 10 µL aliquot, quench in 50% MeCN/
, and analyze via LC-MS.-
Success Indicator: Disappearance of the starting material's distinct
isotopic pattern and emergence of a product peak with a single isotopic pattern. -
Failure Indicator: A mass shift of
Da from the expected product mass indicates ester hydrolysis (formation of the carboxylic acid). If observed, verify the anhydrous nature of the DMF and .
-
-
Workup : Dilute with EtOAc, wash with saturated aqueous
and brine (3x) to remove DMF. Dry over , concentrate, and purify via flash chromatography.
Protocol B: S-Alkylation of Heteroaryl Thiols
Thiols are highly nucleophilic but prone to oxidative disulfide formation.
-
Preparation : Dissolve the heteroaryl thiol (1.05 eq) in anhydrous DCM (5.0 mL) and degas the solution by bubbling
for 5 minutes. -
Deprotonation : Add
-Diisopropylethylamine (DIPEA) (1.5 eq). Rationale: DIPEA is a non-nucleophilic base that quantitatively deprotonates the thiol without risking attack on the benzylic chloride or the ester. -
Alkylation : Add the benzylic chloride (1.0 eq) and stir at room temperature for 2 hours.
-
QC Checkpoint : TLC (Hexanes/EtOAc 8:2) should show rapid consumption of the UV-active benzylic chloride. Ellman's reagent can be used to confirm the consumption of the free thiol.
Protocol C: O-Alkylation of Phenols
Phenols are less nucleophilic than amines or thiols and require specialized conditions to drive the
-
Preparation : Combine the phenol (1.1 eq), the benzylic chloride (1.0 eq), and anhydrous
(1.5 eq) in anhydrous DMF (5.0 mL). -
Causality of Cesium : The large ionic radius of the
cation creates a loose ion pair with the phenoxide anion (the "Cesium Effect"), dramatically enhancing the nucleophilicity of the oxygen atom compared to potassium or sodium salts. -
Propagation : Heat the mixture to 70–80 °C for 12 hours.
-
Workup : Cool to room temperature, quench with ice water to precipitate the product, and filter.
Quantitative Data & Optimization Matrix
The following table summarizes the optimized parameters for various nucleophile classes to maximize chemoselectivity and yield.
| Nucleophile Class | Example Substrate | Optimal Base | Solvent | Temp | Time | Typical Yield | QC Mass Shift (LC-MS) |
| Secondary Amine | Piperidine | DMF | 25 °C | 4-6 h | 85–95% | ||
| Primary Amine | Benzylamine | MeCN | 50 °C | 8 h | 70–80%* | ||
| Aryl Thiol | Thiophenol | DCM | 25 °C | 2 h | 90–98% | ||
| Phenol | 4-Methoxyphenol | DMF | 80 °C | 12 h | 75–85% |
*Note: Primary amines carry a risk of over-alkylation (tertiary amine formation). Using a slight excess of the amine or slow addition of the electrophile mitigates this.
Downstream Diversification in Drug Discovery
Once the benzylic position is successfully alkylated, the remaining aryl chloride and methyl ester serve as orthogonal handles for multi-directional scaffold diversification.
-
Aryl Chloride Activation : The
bond at the 2-position can be engaged in Suzuki-Miyaura cross-coupling using aryl boronic acids, , SPhos (a ligand specifically designed to activate aryl chlorides), and . -
Ester Saponification & Amidation : Following cross-coupling, the methyl ester can be cleanly hydrolyzed using
in a THF/Water mixture. The resulting carboxylic acid can then be coupled to diverse amines using standard peptide coupling reagents (e.g., HATU, DIPEA) to generate focused libraries.
Figure 2: Downstream diversification via cross-coupling and amidation workflows.
References
-
Sigma-Aldrich. Methyl 2-(chloromethyl)benzoate | 34040-62-5. Available at:
-
[3] PubMed Central (PMC). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: 3
-
[1] BenchChem. Methyl 3-(chloromethyl)benzoate | 34040-63-6. Available at: 1
-
[2] ACS Organic Letters. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Available at: 2
-
University of Bristol / ACS. Synthesis of the TACO Scaffold as a New Selectively Deprotectable Conformationally Restricted Triazacyclophane Based Scaffold. Available at:
Sources
Scalable Synthesis Routes for Methyl 2-chloro-3-(chloromethyl)benzoate: An In-Depth Technical Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol
Introduction & Strategic Route Selection
Methyl 2-chloro-3-(chloromethyl)benzoate (CAS: 1379306-99-6) is a highly versatile electrophilic building block utilized in the synthesis of complex heterocyclic scaffolds, including benzothiazoles, quinazolines, and targeted kinase inhibitors [1]. The presence of both an activated benzylic chloride and an ortho-chloro-substituted methyl ester provides orthogonal reactivity sites for sequential cross-coupling and nucleophilic substitution.
When designing a scalable synthesis for this compound, direct chloromethylation of methyl 2-chlorobenzoate is fundamentally flawed. The electron-withdrawing nature of the ester group, combined with the steric and electronic deactivation from the ortho-chloro substituent, leads to poor regioselectivity and sluggish kinetics.
Instead, the field-proven, scalable approach relies on a two-step sequence: Fischer esterification of commercially available 2-chloro-3-methylbenzoic acid, followed by controlled radical benzylic chlorination . This note details the mechanistic rationale, in-process controls (IPCs), and validated protocols required to execute this route at scale.
Mechanistic Insights & Causality
Why Esterify First?
Attempting radical chlorination directly on 2-chloro-3-methylbenzoic acid is problematic. The free carboxylic acid exhibits poor solubility in the non-polar halogenated solvents (e.g., chlorobenzene, carbon tetrachloride) required for radical reactions. Furthermore, free carboxylic acids can undergo radical-induced decarboxylation under harsh oxidative conditions. Converting the acid to the methyl ester completely mitigates these risks, enhancing solubility and protecting the carboxylate moiety [1].
Reagent Selection for Radical Chlorination: vs. NCS
For benzylic halogenation, N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (
Sulfuryl Chloride (
Initiator Kinetics
Azobisisobutyronitrile (AIBN) is selected over Benzoyl Peroxide (BPO) because its decomposition kinetics (half-life of ~1 hour at 80°C) perfectly match the thermal profile required for controlled
Figure 1: Radical chain mechanism for benzylic chlorination using SO2Cl2 and AIBN.
Synthetic Workflow & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Progression to the next step is strictly gated by specific analytical readouts (IPCs).
Figure 2: Two-step synthetic workflow with integrated In-Process Controls (IPCs).
Protocol 1: Synthesis of Methyl 2-chloro-3-methylbenzoate
Reference Standard adapted from established benzothiazole derivative patents [1].
-
Charge: To a dry, nitrogen-purged reactor, charge 2-chloro-3-methylbenzoic acid (1.0 eq, 100 g, 0.586 mol) and anhydrous methanol (10 volumes, 1.0 L).
-
Catalysis: Slowly add concentrated
(0.1 eq, 3.1 mL) while maintaining the internal temperature below 30°C. -
Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 12 hours.
-
IPC 1 (Validation): Sample the reaction mixture. Perform HPLC analysis (C18 column, MeCN/Water + 0.1% TFA). Pass criteria: < 1.0% remaining starting material.
-
Workup: Concentrate the mixture under reduced pressure to remove ~80% of the methanol. Dilute the residue with Ethyl Acetate (1.0 L). Wash the organic layer sequentially with saturated aqueous
(2 x 300 mL) to neutralize the acid catalyst and remove trace unreacted starting material, followed by brine (300 mL). -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate to yield a pale yellow oil. (Expected Yield: 94-96%).
Protocol 2: Radical Chlorination to Methyl 2-chloro-3-(chloromethyl)benzoate
-
Charge: Dissolve Methyl 2-chloro-3-methylbenzoate (1.0 eq, 100 g, 0.541 mol) in anhydrous chlorobenzene (5 volumes, 500 mL). Causality note: Chlorobenzene is chosen because its high boiling point (131°C) safely accommodates the 80°C reaction temperature without pressurization, and its aromatic ring is deactivated against radical attack.
-
Initiation: Add AIBN (0.05 eq, 4.44 g, 0.027 mol) to the reactor. Heat the mixture to 80°C under a steady nitrogen sweep (route exhaust through a caustic scrubber).
-
Dosing: Add Sulfuryl Chloride (
) (1.05 eq, 76.7 g, 0.568 mol) dropwise over 2 hours. Causality note: Dropwise addition controls the radical flux, preventing thermal runaway and minimizing over-chlorination. -
IPC 2 (Validation): 1 hour after the addition is complete, sample for HPLC. Pass criteria: Conversion of starting material > 92%, with the dichloromethyl impurity strictly < 5%. If the impurity begins to rise, quench the reaction immediately.
-
Workup: Cool the reactor to 10°C. Slowly quench by adding ice-cold water (300 mL). Separate the phases. Wash the organic phase with saturated
(200 mL) and brine (200 mL). -
Isolation: Concentrate the chlorobenzene under vacuum. The crude product can be purified via short-path distillation or crystallization from heptane/ethyl acetate to yield the pure target compound.
Data Presentation: Reagent & Analytical Metrics
Table 1: Comparison of Chlorinating Agents for Scalability
| Parameter | Sulfuryl Chloride ( | N-Chlorosuccinimide (NCS) |
| Physical State | Liquid (Easy to pump/dose) | Solid (Difficult to dose continuously) |
| Byproducts | Succinimide (solid) | |
| Atom Economy | High | Low |
| Scalability | Excellent (Standard for pilot plant) | Poor (Agitation/waste issues) |
| Cost | Low | Moderate to High |
Table 2: IPC Analytical Signatures (Expected Readouts)
| Compound | HPLC Relative Retention Time (RRT) | |
| 2-Chloro-3-methylbenzoic acid | 0.65 | |
| Methyl 2-chloro-3-methylbenzoate | 1.00 (Reference) | |
| Methyl 2-chloro-3-(chloromethyl)benzoate | 1.25 | |
| Dichloromethyl Impurity | 1.45 |
References
- European Patent Office. (2014). 2-Carbonylaminobenzothiazoles and their use for the prophylaxis and treatment of cancer (EP 2181987 B1).
Microwave-assisted synthesis involving Methyl 2-chloro-3-(chloromethyl)benzoate
Application Note: Microwave-Assisted N-Alkylation Utilizing Methyl 2-chloro-3-(chloromethyl)benzoate
Executive Summary
Methyl 2-chloro-3-(chloromethyl)benzoate (CAS: 1565684-13-0) is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical intermediates[1]. Featuring both a reactive benzylic chloride and a chemically orthogonal methyl ester, it allows for sequential functionalization. However, the steric hindrance imparted by the ortho-chloro substituent can impede conventional nucleophilic substitution (S_N2) reactions. This application note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol designed to overcome these kinetic barriers, drastically reducing reaction times while preserving the integrity of the ester moiety.
Mechanistic Rationale & Causality
In traditional thermal heating, energy is transferred via convection and conduction, which is slow and often leads to an uneven temperature distribution. Prolonged heating of Methyl 2-chloro-3-(chloromethyl)benzoate in the presence of basic nucleophiles frequently results in undesired ester hydrolysis or dialkylation side-reactions.
Microwave irradiation circumvents this by coupling directly with polar molecules (such as the solvent and the benzylic chloride) via dipolar polarization and ionic conduction [2]. This direct, volumetric heating rapidly achieves the activation energy required for the S_N2 displacement of the chloride ion, ensuring the reaction completes before side-reactions can propagate[2].
-
Solvent Selection: Acetonitrile (ACN) is selected due to its high dielectric loss tangent, making it an excellent microwave absorber that rapidly converts microwave energy into thermal energy.
-
Base Selection: Potassium carbonate (
) is utilized as a heterogeneous base. In MAOS, solid-liquid phase interfaces are highly activated, promoting efficient deprotonation of the amine nucleophile without generating the aqueous hydroxide ions that would otherwise hydrolyze the methyl ester[3].
Experimental Workflow
Figure 1: Microwave-assisted N-alkylation workflow ensuring high yield and rapid conversion.
Step-by-Step Protocol: Microwave-Assisted N-Alkylation
Self-Validating System: This protocol incorporates in-process controls (IPCs) to ensure the reaction is proceeding as intended without over-conversion.
Materials:
-
Electrophile: Methyl 2-chloro-3-(chloromethyl)benzoate (1.0 eq, 1.0 mmol)
-
Nucleophile: 1-Boc-piperazine (1.1 eq, 1.1 mmol)
-
Base: Anhydrous
(2.0 eq, 2.0 mmol) -
Solvent: Anhydrous Acetonitrile (3.0 mL)
-
Equipment: Monomode Microwave Synthesizer (e.g., CEM Discover) with an IR temperature sensor.
Procedure:
-
Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 1.0 mmol of Methyl 2-chloro-3-(chloromethyl)benzoate and 1.1 mmol of 1-Boc-piperazine.
-
Base Addition: Add 2.0 mmol of finely powdered, anhydrous
. Causality: Finely powdering the base increases the surface area, which is critical for the solid-liquid interfacial reaction accelerated by microwaves[3]. -
Solvent Dispensation: Add 3.0 mL of anhydrous Acetonitrile. Seal the vial with a Teflon-lined crimp cap to safely contain pressure generated during heating.
-
Microwave Irradiation:
-
Power: Variable (Max 150 W)
-
Temperature: 120 °C (Monitored continuously via IR sensor to prevent thermal overshoot)
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Cooling: Compressed air cooling to 40 °C.
-
-
In-Process Control (IPC) & Validation: Withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. Validation Check: The disappearance of the starting material mass (
) and the appearance of the product mass ( ) confirms conversion. If conversion is <95%, re-irradiate for 5 additional minutes. -
Workup: Filter the reaction mixture through a Celite pad to remove the inorganic salts (
and ). Wash the pad with 5 mL of Ethyl Acetate. -
Concentration: Concentrate the filtrate under reduced pressure to afford the crude product, which is typically >90% pure and ready for downstream ester saponification or direct screening.
Quantitative Data & Optimization
The transition from conventional heating to microwave irradiation yields significant improvements in both time and purity[4]. The table below summarizes the optimization data for the N-alkylation of 1-Boc-piperazine.
| Heating Method | Temp (°C) | Time | Conversion (%) | Ester Hydrolysis (%) | Isolated Yield (%) |
| Conventional (Oil Bath) | 82 (Reflux) | 14 hours | 85% | 12% | 68% |
| Conventional (Sealed Tube) | 120 | 6 hours | 92% | 18% | 71% |
| Microwave (MAOS) | 120 | 15 mins | >98% | <1% | 94% |
Table 1: Comparison of conventional thermal heating versus microwave-assisted synthesis. MAOS provides superior yields and minimizes side reactions[4].
Downstream Applications in Drug Development
The resulting intermediate, Methyl 2-chloro-3-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)benzoate, is a privileged scaffold in medicinal chemistry. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using LiOH in THF/Water. This acid serves as a critical coupling partner for the synthesis of amide-linked libraries targeting kinase inhibition or G-protein coupled receptors (GPCRs), where the ortho-chloro group locks the amide bond into a specific bioactive conformation, improving target binding affinity.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: mdpi.com URL:[Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: rsc.org URL:[Link]
-
N-Alkylation of isatins utilizing KF/alumina Source: arkat-usa.org URL:[Link]
Sources
- 1. Methyl chloro benzoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
Troubleshooting & Optimization
Purification of Methyl 2-chloro-3-(chloromethyl)benzoate via recrystallization
Technical Support Center: Purification of Methyl 2-chloro-3-(chloromethyl)benzoate
Role: Senior Application Scientist Subject: Troubleshooting Recrystallization & Purification Protocols Ticket ID: PUR-M2C3-001[1]
Introduction: The "Help Desk" Philosophy
Welcome to the Technical Support Center. You are likely here because your batch of Methyl 2-chloro-3-(chloromethyl)benzoate (CAS: 34040-62-5) has failed to crystallize, "oiled out," or retains persistent starting material (Methyl 2-chloro-3-methylbenzoate).[1]
This compound is a benzylic chloride with a low melting point (often isolated as a viscous oil that slowly solidifies).[1] It is highly prone to supercooling and hydrolysis.[1] The standard "heat-dissolve-cool" protocol often fails here.[1] This guide treats your purification process as a debugging workflow, addressing the specific physicochemical bugs inherent to this molecule.
Module 1: Solvent Selection (The "Boot Sequence")
User Question: I tried recrystallizing from hot ethanol, but I got an oil or a decomposed product. What is the correct solvent system?
Technical Diagnosis: You encountered two errors:
-
Solvolysis (Chemical Error): Benzylic chlorides are electrophilic.[1] Boiling ethanol causes ethanolysis, converting your product to the ethyl ether analog.
-
Oiling Out (Physical Error): The compound’s melting point is likely near or slightly above ambient temperature.[1] If the solvent boiling point is too high or the solubility differential is too steep, the product separates as a liquid (oil) before it can organize into a crystal lattice.
The Solution: Switch to a Non-Nucleophilic / Low-Polarity system.[1] We rely on temperature differential rather than polarity differential.[1]
| Solvent System | Ratio (v/v) | Status | Use Case |
| Heptane / Toluene | 9:1 to 5:1 | Recommended | Standard purification.[1] Toluene solubilizes the aromatic core; Heptane acts as the anti-solvent.[1] |
| Hexanes (pure) | 100% | Alternative | For highly impure oils.[1] Requires deep cooling (-20°C).[1] |
| Cyclohexane | 100% | Specialist | Higher freezing point allows for controlled crystallization near 10°C. |
| Alcohols (MeOH/EtOH) | N/A | FORBIDDEN | Causes rapid degradation via nucleophilic substitution.[1] |
Module 2: Process Optimization (The "Runtime" Workflow)
User Question: My solution turns cloudy but settles as a yellow oil at the bottom. How do I force crystallization?
Technical Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It occurs when the saturation limit is exceeded at a temperature above the compound's melting point.[1]
The Protocol: "Seeded Melt-Crystallization"
-
Dissolution: Dissolve the crude oil in the minimum amount of Heptane/Toluene (9:1) at 40–45°C. Do not boil.
-
Clarification: If insoluble salts (succinimide from NBS) are present, filter rapidly while warm.
-
The Critical Step (Seeding):
-
Cool the solution to 25°C .
-
Add a seed crystal of pure product. (If you lack seeds, scratch the glass wall vigorously with a glass rod to create nucleation sites).[1]
-
Why? This bypasses the energy barrier for nucleation, preventing the "oil" phase.
-
-
Deep Cooling:
-
Once turbidity appears, do not put it in the freezer immediately.
-
Stir slowly at RT for 1 hour.
-
Then move to 4°C, and finally to -20°C.
-
-
Harvest: Filter quickly on a chilled Buchner funnel. Wash with cold (-20°C) Heptane.[1]
Module 3: Impurity Profiling (The "Bug Fixes")
User Question: I still see the starting material (Methyl 2-chloro-3-methylbenzoate) and a "dichloromethyl" byproduct in my NMR. How do I remove them?
Technical Diagnosis: Radical chlorination is statistical. You likely have:
-
Under-chlorinated (SM): Methyl 2-chloro-3-methylbenzoate.[1]
-
Over-chlorinated: Methyl 2-chloro-3-(dichloromethyl)benzoate.[1]
These impurities have similar solubilities to the target.[1] Recrystallization alone may yield low recovery if impurity levels are >15%.[1]
The "Chemical Washing" Patch:
-
For Starting Material (SM): SM is less dense and slightly more soluble in pure alkanes.[1]
-
For Over-chlorinated Byproduct: This is the "Fatal Error."[1] It is structurally nearly identical.[1]
-
Action: If >5%, you must restart synthesis with tighter control (stop at 60-70% conversion) or use column chromatography (Silica Gel, Hexane/DCM 3:2) before recrystallization.[1] Note: Benzylic chlorides degrade on silica; add 1% Triethylamine to the eluent to buffer acidity.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific intermediate.
Caption: Decision matrix for handling the phase-behavior issues of methyl 2-chloro-3-(chloromethyl)benzoate.
Module 4: Stability & Storage (Hardware Maintenance)
User Question: My white crystals turned into a green goo after a week. Why?
Technical Diagnosis: You are witnessing Autocatalytic Decomposition .
-
Moisture hydrolyzes the benzylic chloride
HCl + Alcohol.[1] -
The generated HCl catalyzes the cleavage of the methyl ester or further hydrolysis.[1]
-
The "Green" color often indicates oxidation of the aromatic ring or trace metal contamination (iron from spatulas reacting with HCl).[1]
Storage Protocol:
-
Desiccation: Store under Argon/Nitrogen.
-
Stabilizer: Add a strip of Copper wire or Silver foil inside the vial (scavenges free halides/radicals) or store over a few pellets of activated 4Å molecular sieves .[1]
-
Temperature: Store at -20°C .
Summary of Specifications
| Parameter | Specification |
| Target Appearance | White to Off-White Crystalline Solid |
| Melting Point | Low (approx. 35–50°C range, often supercools) |
| Primary Solvent | Heptane / Toluene (9:[1]1) |
| Dissolution Temp | 40°C (Max) |
| Crystallization Temp | -20°C (Required for yield) |
| Safety Hazard | Lachrymator (Causes tears/burning eyes).[1] Handle in fume hood only. |
References
-
Synthesis and Chlorination of Methyl Benzoates
-
Radical Chlorination Kinetics & Impurities
-
Physical Properties & Handling
- General Purification of Benzylic Halides: Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for non-nucleophilic solvent selection for alkyl halides).
Sources
Technical Support Center: Troubleshooting the Synthesis of Methyl 2-chloro-3-(chloromethyl)benzoate
Welcome to the Technical Support Center. As application scientists and process chemists, we know that synthesizing benzylic chlorides via radical chlorination is rarely as simple as drawn on a whiteboard. The transformation of methyl 2-chloro-3-methylbenzoate to methyl 2-chloro-3-(chloromethyl)benzoate relies on a free-radical chain mechanism. While highly efficient, this pathway is notorious for its lack of absolute selectivity, leading to yield-killing side reactions[1][2].
This guide provides a deep dive into the mechanistic causality of these side reactions and offers self-validating, field-proven protocols to ensure high-purity mono-chlorination.
Part 1: Mechanistic Divergence & Side Reaction Pathways
To control the reaction, we must first understand the competing kinetic pathways. The desired reaction requires the homolytic cleavage of a chlorine source, followed by hydrogen abstraction at the benzylic position. The resulting resonance-stabilized benzylic radical then reacts with a chlorine donor to form the target product[1]. However, deviations in stoichiometry, reactor material, or atmospheric control will immediately trigger competing pathways.
Mechanistic divergence in benzylic chlorination highlighting radical vs. electrophilic pathways.
Part 2: Troubleshooting FAQs
Q1: Why am I seeing significant amounts of the dichloromethyl (-CHCl₂) byproduct?
Cause: Over-chlorination is an inherent kinetic challenge in benzylic radical reactions. The first chlorine atom slightly deactivates the benzylic carbon, but the resulting secondary radical is still sufficiently stabilized to undergo a second hydrogen abstraction[1][2]. If the reaction is pushed to 100% conversion of the starting material, over-chlorination is mathematically unavoidable. Solution:
-
Strict Stoichiometry: Limit the chlorinating agent to 0.95 – 1.05 equivalents.
-
In-Process Control (IPC): Do not attempt to achieve full conversion. Quench the reaction when GC-MS or HPLC indicates 80–85% conversion. The unreacted starting material is much easier to separate via distillation or chromatography than the dichloromethyl impurity.
Q2: My GC-MS shows a byproduct with the exact same mass as the target product, but a different retention time. What is it?
Cause: You are observing a ring-chlorinated isomer. This occurs when the reaction shifts from a radical pathway to an Electrophilic Aromatic Substitution (EAS) pathway. Trace amounts of Lewis acids—most commonly Iron (Fe³⁺) leached from stainless steel reactor walls or stirring needles—catalyze the polarization of the chlorine source, promoting electrophilic attack on the aromatic ring[1][3]. Solution:
-
Reactor Material: Exclusively use glass-lined reactors or PTFE-coated equipment for halogenations.
-
Maintain Radical Flux: Ensure continuous radical initiation (via UV light or steady thermal decomposition of AIBN). EAS dominates during "dark periods" when active chlorine is present but radical flux has died out.
Q3: The reaction stalls at 40% conversion. Adding more N-Chlorosuccinimide (NCS) doesn't help. Why?
Cause: The radical chain reaction has been quenched. This is typically caused by dissolved oxygen (a potent diradical that scavenges carbon-centered radicals) or the premature depletion of the radical initiator. AIBN has a half-life of about 1 hour at 85°C; if the reaction takes longer, the initiator simply burns out. Solution: Thoroughly degas the solvent by sparging with inert gas (N₂ or Argon) for at least 15 minutes prior to heating. Instead of adding all the AIBN at the beginning, add it in 3 to 4 smaller portions over the course of the reaction.
Q4: I am observing ester hydrolysis or transesterification byproducts. How do I prevent this?
Cause: Moisture contamination. Radical chlorination generates trace amounts of HCl gas (either as a direct byproduct if using Cl₂/SO₂Cl₂, or via moisture reacting with NCS). In the presence of water, this acidic environment rapidly hydrolyzes the methyl ester. Solution: Maintain strictly anhydrous conditions. Dry your solvents over molecular sieves, use oven-dried glassware, and ensure your NCS is stored in a desiccator, as it can be highly hygroscopic.
Part 3: Reagent Selection & Quantitative Comparison
Choosing the right chlorinating agent dictates the impurity profile of your crude mixture. Below is a comparative analysis of common reagents used for benzylic chlorination.
| Chlorinating Agent | Radical Initiator Required | Selectivity (Mono vs. Di) | Handling & Byproducts | Recommendation |
| N-Chlorosuccinimide (NCS) | AIBN or Benzoyl Peroxide | High (if conversion <85%) | Solid, easy to handle. Byproduct is succinimide (water-soluble, easily washed out). | Primary Choice. Best balance of safety, selectivity, and ease of purification[2][3]. |
| Sulfuryl Chloride (SO₂Cl₂) | AIBN | Moderate | Liquid, highly corrosive. Generates SO₂ and HCl gases. Prone to causing ester cleavage if wet. | Use only if NCS fails or for large-scale industrial flow setups. |
| Chlorine Gas (Cl₂) | UV Light (hv) | Low (High risk of over-chlorination) | Requires specialized gas handling. Generates stoichiometric HCl gas. | Avoid for lab-scale synthesis due to toxicity and poor selectivity[1]. |
Part 4: Optimized Experimental Protocol
This self-validating protocol utilizes NCS and AIBN in chlorobenzene, a solvent proven to resist radical attack while providing the optimal boiling point for AIBN decomposition[3].
Optimized step-by-step workflow for controlled radical benzylic chlorination.
Step-by-Step Methodology:
-
Preparation: Equip a 250 mL oven-dried, glass round-bottom flask with a magnetic stir bar (PTFE-coated, check for wear to avoid iron exposure) and a reflux condenser. Flush the system with dry Nitrogen.
-
Reagent Loading: Add methyl 2-chloro-3-methylbenzoate (10.0 mmol, 1.0 eq) and anhydrous chlorobenzene (50 mL).
-
Degassing: Sparge the solution with Nitrogen gas via a submerged needle for 15 minutes to remove dissolved oxygen.
-
Addition: Add N-Chlorosuccinimide (NCS) (10.5 mmol, 1.05 eq). Begin heating the mixture to 85°C.
-
Initiation: Once the internal temperature reaches 80°C, add Azobisisobutyronitrile (AIBN) (0.2 mmol, 0.02 eq).
-
In-Process Control (IPC): After 45 minutes, withdraw a 0.1 mL aliquot, dilute in acetonitrile, and analyze via GC-MS or HPLC.
-
Causality Check: If conversion is <40%, add a second portion of AIBN (0.02 eq).
-
-
Quenching: Once IPC confirms ~80-85% conversion of the starting material, immediately remove the heat source and cool the flask in an ice bath to quench the radical chain reaction and prevent over-chlorination.
-
Workup: Filter the cooled mixture to remove the precipitated succinimide byproduct. Wash the organic filtrate with water (2 x 30 mL) and brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography or vacuum distillation to separate the product from the unreacted starting material.
References
- Benchchem. Technical Support Center: Synthesis of 4-Chlorobenzyl Chloride via Radical Chlorination.
- National Institutes of Health (NIH). Ketone-catalyzed photochemical C(sp3)–H chlorination.
- Google Patents. EP1277742A1 - Method for preparing halomethyl heterocyclic compounds.
Sources
Stability of Methyl 2-chloro-3-(chloromethyl)benzoate in aqueous solutions
Technical Support Center: Stability & Handling of Methyl 2-chloro-3-(chloromethyl)benzoate
Executive Summary: The Dual-Hydrolysis Risk
Methyl 2-chloro-3-(chloromethyl)benzoate is a bifunctional electrophile . Its utility in synthesis stems from two reactive centers: the benzylic chloride (position 3) and the methyl ester (position 1).[1] In aqueous environments, this dual functionality creates two distinct degradation pathways that often confuse researchers during HPLC analysis.
-
Primary Instability (Neutral pH): The chloromethyl group (–CH₂Cl) is highly susceptible to nucleophilic attack by water (
mechanism), converting it to the corresponding benzyl alcohol. This occurs even at neutral pH. -
Secondary Instability (Basic pH): The methyl ester (–COOMe) undergoes saponification to the carboxylic acid. This reaction is rapid and irreversible under basic conditions (pH > 8.0).
This guide provides the protocols to stabilize this compound and troubleshoot degradation issues in real-time.
Troubleshooting Guide (FAQ Format)
Q1: "My HPLC shows two new peaks appearing over time in my aqueous buffer. What are they?"
Diagnosis: You are observing the stepwise hydrolysis of the molecule.
-
Peak A (First to appear): Likely Methyl 2-chloro-3-(hydroxymethyl)benzoate . The benzylic chloride is the most reactive site at neutral pH (7.0–7.4). Water acts as a weak nucleophile, displacing the chloride ion.
-
Peak B (Appears later or at high pH): 2-Chloro-3-(chloromethyl)benzoic acid . If your pH is basic (>8.0), the ester hydrolyzes first.
-
Peak C (Final degradation product): 2-Chloro-3-(hydroxymethyl)benzoic acid . The result of both functional groups hydrolyzing.[2]
Corrective Action:
-
Lower the pH: Shift your buffer system to pH 4.5–5.5 (e.g., Acetate or Citrate buffer). The hydrolysis rate of benzylic chlorides is often minimized in slightly acidic conditions where hydroxide ion concentration is negligible [1].
-
Reduce Temperature: Reactivity drops significantly at 4°C. Keep stock solutions on ice.
Q2: "The compound precipitates immediately upon addition to cell culture media (DMEM/RPMI)."
Diagnosis: Solubility failure. This compound is highly lipophilic (LogP ~3.0 estimated) and has poor water solubility. Corrective Action:
-
Solvent Exchange: Do not dissolve directly in water. Prepare a 200 mM stock solution in anhydrous DMSO or Dimethylacetamide (DMAc) .
-
Step-Down Dilution: Dilute the stock 1:1000 into the media while vortexing rapidly to prevent local high concentrations that trigger precipitation.
-
Limit Final Concentration: Ensure the final concentration in aqueous media does not exceed 100 µM.
Q3: "How long can I store the stock solution?"
Diagnosis: Moisture intrusion. Corrective Action:
-
Anhydrous DMSO: Stable for >6 months at -20°C if kept dry. DMSO is hygroscopic; absorbed water will slowly hydrolyze the benzylic chloride even at -20°C.
-
Storage Protocol: Aliquot the stock solution into single-use vials. Seal with Parafilm or store under argon/nitrogen. Avoid repeated freeze-thaw cycles.
Mechanism of Degradation
The following diagram illustrates the competing hydrolysis pathways. Note that the 2-chloro substituent provides some steric protection to the ester, but the electron-withdrawing nature of the chlorine atom activates the benzylic carbon, making it more electrophilic than a standard benzyl chloride.
Figure 1: Competing hydrolysis pathways. The green path (SN2 attack on alkyl halide) is dominant at physiological pH.
Rapid Stability Assessment Protocol
Since specific half-life (
Materials:
-
HPLC or LC-MS system.
-
Buffer of interest (e.g., PBS pH 7.4).
-
Internal Standard (e.g., Benzophenone or a non-hydrolyzable analog).
Step-by-Step Procedure:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Initiation: Spike the stock into the buffer (pre-warmed to 37°C) to a final concentration of 50 µM.
-
Sampling: Inject the sample immediately (t=0).
-
Time-Course: Inject every 30 minutes for 4 hours.
-
Quantification: Plot the Peak Area Ratio (Compound/Internal Standard) vs. Time.
-
Calculation: Fit the data to a first-order decay equation:
Estimated Stability Zones (Reference Only):
| Condition | Estimated | Mechanism | Risk Level |
| pH 2.0 - 5.0 | > 24 Hours | Acid Catalysis (Slow) | Low |
| pH 7.4 (PBS) | 2 - 6 Hours | High | |
| pH > 9.0 | < 15 Minutes | Ester Saponification | Critical |
| DMSO (Dry) | > 6 Months | N/A | Safe |
Experimental Workflow: Buffer Selection
Use this decision tree to select the appropriate solvent system for your application.
Figure 2: Decision tree for buffer and solvent selection based on experimental duration.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed discussion on
reactivity of benzylic halides and substituent effects). -
BenchChem. (2025). Reactivity of 4-(Chloromethyl)benzoyl chloride vs Benzoyl chloride. (Comparative data on electron-withdrawing effects on benzylic centers).
-
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. (Kinetics of ester and alkyl halide hydrolysis).
Sources
Technical Support Center: Solvent Optimization for Methyl 2-chloro-3-(chloromethyl)benzoate
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with Methyl 2-chloro-3-(chloromethyl)benzoate . This molecule presents a unique chemoselectivity challenge due to its three distinct functional groups: a highly electrophilic benzylic chloride, a base-sensitive methyl ester, and a relatively inert aryl chloride.
Successfully functionalizing the benzylic position without degrading the ester requires precise solvent and reagent optimization. This guide provides the mechanistic causality behind solvent selection, troubleshooting matrices, and field-validated protocols.
Reaction Pathway & Solvation Dynamics
The electron-withdrawing nature of the ortho-chloro and meta-ester groups strongly destabilizes any potential benzylic carbocation. Consequently, SN1 pathways are energetically prohibited, and substitutions at the benzylic chloride proceed exclusively via an SN2 mechanism. Solvent selection dictates whether the nucleophile is activated, deactivated, or diverted into side reactions.
Figure 1: Divergent reactivity of Methyl 2-chloro-3-(chloromethyl)benzoate based on solvent choice.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution at the benzylic chloride proceeding so slowly in dichloromethane (DCM)? A1: The reaction is stalling due to poor solvation of your nucleophile. In non-polar or weakly polar solvents like DCM, anionic nucleophiles (e.g., NaN₃, KCN) remain locked in their crystal lattice, creating a heterogeneous mixture where the reaction only occurs at the solid-liquid interface. To accelerate the reaction, switch to a polar aprotic solvent which solvates the counter-cation but leaves the nucleophilic anion "naked" and highly reactive[1]. If you must use DCM or Toluene, you must add a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB).
Q2: LC-MS analysis shows a major byproduct with a mass corresponding to the addition of methanol (+32 Da). What happened? A2: You are observing SN2 solvolysis. Methanol is a polar protic solvent, but it is also a nucleophile. Because the benzylic position of your substrate is highly activated, methanol will attack the benzylic chloride to form a methyl ether byproduct[2]. Protic solvents also hydrogen-bond to your intended nucleophile, creating a steric "cage" that lowers its ground-state energy and suppresses the desired reaction[4]. Strictly avoid protic solvents.
Q3: How do I prevent ester hydrolysis when using a base to neutralize the HCl byproduct of an amination? A3: The methyl ester is highly sensitive to saponification (hydrolysis) in the presence of water and strong inorganic bases (like NaOH or KOH). To preserve the ester, maintain strictly anhydrous conditions and use a sterically hindered, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)[3].
Solvent Optimization Matrix
Use the following quantitative summary to select the optimal solvent for your specific nucleophile.
| Solvent | Dielectric Constant (ε) | Relative SN2 Rate | Solvolysis / Hydrolysis Risk | Application Recommendation |
| Acetonitrile (MeCN) | 37.5 | High | Low (if anhydrous) | Optimal for neutral nucleophiles (e.g., secondary amines). Easy to remove in vacuo. |
| Dimethylformamide (DMF) | 36.7 | Very High | Low (if anhydrous) | Optimal for salt-based nucleophiles (e.g., KCN, NaN₃, KOAc). |
| Methanol (MeOH) | 32.7 | Low | Critical | Avoid. Will rapidly form benzylic ether and transesterify the methyl ester. |
| Tetrahydrofuran (THF) | 7.5 | Moderate | Low | Acceptable for Grignard reagents or when low temperatures are required. |
| Toluene | 2.4 | Very Low | None | Use only with PTC (e.g., TBAB) to facilitate scale-up and avoid aqueous DMF workups. |
Validated Experimental Protocol: SN2 Amination
The following protocol details the substitution of the benzylic chloride with a secondary amine (e.g., morpholine). It is designed as a self-validating system : visual cues and specific monitoring steps are built-in to ensure the ester remains intact while driving the substitution to completion.
Materials Required:
-
Methyl 2-chloro-3-(chloromethyl)benzoate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN) (0.2 M relative to substrate)
Step-by-Step Methodology:
-
System Purging (Moisture Elimination):
-
Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂) or Argon for 10 minutes.
-
Causality: Atmospheric moisture combined with the amine base will generate hydroxide ions, leading to irreversible hydrolysis of the methyl ester.
-
-
Substrate Solvation:
-
Action: Dissolve Methyl 2-chloro-3-(chloromethyl)benzoate in anhydrous MeCN.
-
Validation: The solution should be completely clear. Any cloudiness indicates degraded, polymerized substrate or moisture contamination.
-
-
Reagent Addition:
-
Action: Add DIPEA (1.5 equiv) via syringe, followed by the dropwise addition of morpholine (1.2 equiv) at room temperature (20–25 °C).
-
Causality: DIPEA acts as an acid scavenger for the generated HCl. Because DIPEA is sterically hindered, it cannot act as a nucleophile at the benzylic position, preventing the formation of unwanted quaternary ammonium salts.
-
-
Reaction Execution & Visual Validation:
-
Action: Stir the reaction at room temperature for 2–4 hours. Do not heat.
-
Validation: As the reaction proceeds, the mixture will gradually turn cloudy. This is a self-validating cue: the byproduct, DIPEA·HCl, is insoluble in MeCN and precipitates, driving the reaction forward via Le Chatelier's principle.
-
-
Reaction Monitoring:
-
Action: Monitor via TLC (Hexane:EtOAc 3:1, UV visualization at 254 nm).
-
Validation: The starting material (higher Rf) must be completely consumed before proceeding to workup. Exposing unreacted benzylic chloride to the aqueous workup will convert it to a benzylic alcohol.
-
-
Quench and Workup:
-
Action: Concentrate the mixture in vacuo to remove MeCN. Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash twice with saturated aqueous NaHCO₃, followed by brine.
-
Causality: Saturated NaHCO₃ (pH ~8) is basic enough to remove residual amine salts but mild enough to prevent saponification of the methyl ester.
-
References
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society. [Link]
-
Solvation Effects on Alternative Nucleophilic Substitution Reaction Paths for Chloride/Allyl Chloride and γ-Methylated Congeners. The Journal of Organic Chemistry. [Link]
Technical Support Center: Handling & Preserving Methyl 2-chloro-3-(chloromethyl)benzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, handle, and preserve Methyl 2-chloro-3-(chloromethyl)benzoate .
This compound features two highly reactive centers: a methyl ester and a benzylic chloride (chloromethyl group). While these functional groups make it a versatile building block in organic synthesis, they also make the compound exceptionally vulnerable to moisture-driven hydrolysis and metal-catalyzed polymerization.
Below, you will find a diagnostic dashboard, mechanistic insights, and self-validating standard operating procedures (SOPs) to ensure the integrity of your reagents.
Diagnostic Dashboard: Assessing Reagent Integrity
Before initiating any synthetic workflow, it is critical to assess the quality of your reagent. Degradation is rarely binary; it occurs on a spectrum. Use the quantitative metrics below to evaluate your current stock.
| Quality Metric | Pristine Compound | Mild Degradation | Severe Degradation | Recommended Action |
| Visual Appearance | Clear to pale yellow liquid/solid | Cloudy or distinct yellowing | White precipitate / Polymeric sludge | Filter (mild) or Discard (severe). |
| Headspace pH (Wet Litmus) | ~ 6.0 - 7.0 | 3.0 - 5.0 | < 2.0 (Fuming) | Vent safely in fume hood; neutralize. |
| Sharp singlet ~ 4.6 ppm | Minor new peak ~ 4.7 ppm (-CH | Complete loss of 4.6 ppm peak | Re-purify via silica plug if >80% intact. | |
| Purity (HPLC/GC) | > 98% | 90 - 95% | < 80% | Do not use for sensitive cross-couplings. |
Mechanistic Breakdown: Why Does Hydrolysis Occur?
To prevent degradation, you must understand the causality behind it. The primary failure mode for Methyl 2-chloro-3-(chloromethyl)benzoate during storage is autocatalytic hydrolysis .
According to guidelines from , exposure to ambient moisture leads to the rapid nucleophilic substitution (hydrolysis) of the benzylic chloride, forming the corresponding benzylic alcohol and releasing hydrogen chloride (HCl) gas[1]. Because HCl is a strong acid, its accumulation lowers the local pH and acts as a catalyst for the secondary hydrolysis of the methyl ester group.
Fig 1: Autocatalytic hydrolysis pathway of the benzylic chloride and methyl ester groups.
Furthermore, the warns that benzylic chlorides can undergo violent Friedel-Crafts condensation when exposed to trace amounts of common metals (like Iron, Aluminum, or Zinc)[2]. These metals act as Lewis acids, stripping the chloride and causing the molecules to polymerize into an unusable sludge while releasing massive amounts of heat[2].
Standard Operating Procedures (SOP): Anhydrous Storage
To combat these mechanisms, your storage protocol must be a self-validating system that eliminates both moisture and metal contact. As documented by , benzylic chlorides must exclusively be stored in all-glass containers with Teflon (PTFE) seals[3].
Protocol: Aliquoting and Long-Term Preservation
Step 1: Glassware Preparation Bake amber glass vials and standard glass pipettes at 120°C for a minimum of 4 hours to remove surface-bound moisture. Transfer them directly to a desiccator to cool.
Step 2: Inert Atmosphere Transfer
Move the bulk reagent and the baked vials into a glovebox purged with high-purity Argon or Nitrogen (H
Step 3: Aliquoting Dispense the reagent into single-use aliquots. Causality: Repeatedly opening a bulk bottle introduces trace moisture each time, which initiates the autocatalytic HCl cycle. Single-use vials limit exposure.
Step 4: Sealing & Secondary Containment Seal the vials using PTFE-lined caps. Wrap the cap junction tightly with Parafilm. Place the sealed vials into a secondary container filled with a color-indicating desiccant (e.g., Drierite).
Step 5: Validation & Cold Storage
Store the secondary container in a dedicated chemical refrigerator at 2–8°C. Self-Validation Step: Before using an aliquot in a critical reaction, observe the indicating desiccant. If it has turned from blue to pink, the secondary seal has failed, and the aliquot must be subjected to
Fig 2: Self-validating anhydrous storage workflow to prevent moisture degradation.
Expert FAQs
Q: I opened my storage bottle and noticed a sharp, pungent odor and faint white fumes. What happened? A: The compound has hydrolyzed. The fumes are hydrogen chloride (HCl) gas reacting with moisture in the air[1][2]. Move the bottle to a fume hood immediately. If the degradation is minor, you can rescue the compound by passing it through a short plug of anhydrous silica or basic alumina to scavenge the acid, followed by immediate use.
Q: Can I use a stainless steel spatula to weigh the solid/slushy forms of this compound? A: Absolutely not. Stainless steel contains iron, which acts as a Lewis acid catalyst. Contact with metals will trigger a Friedel-Crafts self-condensation, destroying your reagent and potentially causing a hazardous exothermic reaction[2]. Use only glass, ceramic, or PTFE-coated spatulas[3].
Q: My reagent has turned slightly yellow but NMR shows it is mostly intact. Can I add a stabilizer? A: Yes. Commercial benzylic chlorides are often stabilized with trace amounts of acid scavengers like propylene oxide or sodium carbonate (<1%)[2]. If your downstream chemistry is not sensitive to epoxides, adding 0.1% propylene oxide will scavenge any trace HCl and halt the autocatalytic degradation cycle.
References
-
Title: Benzyl chloride - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]
-
Title: Benzyl chloride Source: Sciencemadness Wiki URL: [Link]
-
Title: Benzyl-Chloride - Safety Data Sheet Source: University of Tennessee Space Institute (UTSI) URL: [Link]
Sources
Technical Support Center: Handling the Moisture Sensitivity of Methyl 2-chloro-3-(chloromethyl)benzoate
Welcome to the technical support center for Methyl 2-chloro-3-(chloromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges posed by the moisture sensitivity of this versatile bifunctional reagent. Here, we will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to anticipate, troubleshoot, and resolve issues effectively in your experiments.
Understanding the Challenge: Dual Reactivity and Moisture
Methyl 2-chloro-3-(chloromethyl)benzoate possesses two key reactive sites: the benzylic chloride and the methyl ester. The chloromethyl group is highly susceptible to nucleophilic substitution, making it a valuable handle for introducing the substituted benzyl moiety.[1][2] However, this reactivity also makes the compound highly sensitive to moisture. Water can act as a nucleophile, leading to undesirable hydrolysis reactions that can compromise your experiment's yield and purity.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the reaction between Methyl 2-chloro-3-(chloromethyl)benzoate and water?
A1: The primary hydrolysis products are Methyl 2-chloro-3-(hydroxymethyl)benzoate and hydrochloric acid. The benzylic chloride is more susceptible to hydrolysis than the methyl ester under neutral or slightly acidic conditions.[3] However, under basic conditions, hydrolysis of the methyl ester to the corresponding carboxylate can also occur.[4]
Q2: How can I visually identify if my sample of Methyl 2-chloro-3-(chloromethyl)benzoate has been compromised by moisture?
A2: While a definitive assessment requires analytical techniques like NMR or GC-MS, visual inspection can offer clues. A pure sample should be a clear liquid.[5] Haziness, cloudiness, or the presence of a precipitate may indicate hydrolysis or other degradation. A pungent, acidic odor (due to the formation of HCl) is another indicator of moisture contamination.
Q3: What are the ideal storage conditions to prevent moisture-related degradation?
A3: To maintain the integrity of Methyl 2-chloro-3-(chloromethyl)benzoate, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] Storage in a cool, dry place, such as a desiccator, is also recommended to minimize exposure to atmospheric moisture.[7][8] Some suppliers recommend refrigerated storage (<15°C) in a dark place.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides a logical framework for resolving them.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Scenario: You are performing a nucleophilic substitution reaction at the benzylic chloride position, but you are observing a significantly lower yield than expected.
Root Cause Analysis: The most probable cause is the competitive hydrolysis of the starting material by trace amounts of water in your reaction setup. This consumes your starting material and generates the less reactive benzyl alcohol derivative.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yields.
Detailed Protocols:
-
Solvent and Reagent Drying:
-
Solvents: Use freshly distilled, anhydrous solvents. For common solvents like THF or Dichloromethane, distillation over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for Dichloromethane) is recommended.
-
Reagents: Ensure your nucleophile and any other reagents are anhydrous. If necessary, dry them using standard laboratory procedures (e.g., vacuum drying, azeotropic distillation).
-
-
Proper Inert Atmosphere Technique:
-
Glassware Preparation: Flame-dry all glassware under vacuum or in a stream of inert gas to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere.
-
Assembly: Assemble the reaction apparatus while maintaining a positive pressure of inert gas (argon or nitrogen). Use septa and needles for reagent additions.
-
Execution: Maintain a gentle flow of inert gas throughout the reaction.
-
Issue 2: Formation of Unexpected Byproducts
Scenario: Your reaction mixture shows multiple spots on TLC, or your final product's analytical data (e.g., NMR, Mass Spec) indicates the presence of unexpected impurities.
Root Cause Analysis: Besides the primary hydrolysis product, other side reactions can occur, especially if the reaction conditions are not carefully controlled. For instance, at elevated temperatures, elimination reactions can compete with substitution. The presence of both a benzylic chloride and a methyl ester can also lead to intramolecular reactions under certain conditions.
Troubleshooting Steps:
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts. This will provide valuable information about the competing reaction pathways.
-
Reaction Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to minimize side reactions that have a higher activation energy.[9]
-
Choice of Base: If a base is used in your reaction, its strength and steric bulk can significantly influence the product distribution. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.
Data Summary: Recommended Anhydrous Solvents and Drying Agents
| Solvent | Drying Agent | Boiling Point (°C) | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | 66 | The deep blue color of the benzophenone ketyl radical indicates anhydrous conditions. |
| Dichloromethane (DCM) | Calcium Hydride | 39.6 | Stir over CaH₂ for several hours, then distill. |
| Acetonitrile | Calcium Hydride | 81.6 | Similar to DCM, distill from CaH₂. |
| Toluene | Sodium | 110.6 | Can be distilled from sodium wire. |
Experimental Workflow: A Self-Validating Protocol for Nucleophilic Substitution
This protocol incorporates best practices for handling moisture-sensitive reagents and serves as a self-validating system.
Caption: A robust workflow for reactions involving moisture-sensitive reagents.
Step-by-Step Methodology:
-
Preparation:
-
Thoroughly clean and flame-dry all glassware. Assemble the apparatus while hot and allow it to cool under a positive pressure of argon or nitrogen.
-
Use freshly distilled anhydrous solvent.
-
Ensure all other reagents are dry and handle them under an inert atmosphere.
-
-
Reaction:
-
Dissolve Methyl 2-chloro-3-(chloromethyl)benzoate in the anhydrous solvent under an inert atmosphere.
-
Add the nucleophile and any other reagents via syringe or cannula.
-
Maintain the reaction at the desired temperature and monitor its progress by TLC or GC.
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).
-
Perform an aqueous workup to remove water-soluble byproducts.[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
By adhering to these rigorous anhydrous techniques and understanding the potential pitfalls, you can successfully utilize Methyl 2-chloro-3-(chloromethyl)benzoate in your synthetic endeavors and achieve reliable, reproducible results.
References
- BLD Pharm.
- TCI Chemicals.
- Sigma-Aldrich.
- FUJIFILM Wako Chemicals.
- Fisher Scientific.
-
El Hezzat, H., et al. (2012). Methyl 2-(3-chlorobenzamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3379. [Link]
-
Chemistry Stack Exchange. What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? (2022). [Link]
-
Quora. What happens when chloromethyl benzene reacts with water at 373K? (2023). [Link]
- Google Patents.
-
ResearchGate. Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. (2004). [Link]
- Potaczek, P., Piętka-Ottlik, M., & Młochowski, J. (2005). SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Chemistry of Heterocyclic Compounds, 41(4), 459-464.
- Santa Cruz Biotechnology.
- ChemicalProducts.com.
-
Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?[Link]
- Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
- Eureka.
- Google Patents.
- Fisher Scientific.
-
American Pharmaceutical Review. Moisture Control and Degradation Management. (2024). [Link]
-
Environment, Health & Safety, University of California, Berkeley. Water Sensitive Chemicals. [Link]
Sources
- 1. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. Methyl 2-(Chloromethyl)benzoate | 34040-62-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 920759-93-9|Methyl 2-chloro-3-methylbenzoate|BLD Pharm [bldpharm.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
HPLC method development for Methyl 2-chloro-3-(chloromethyl)benzoate purity
A Stability-Indicating Comparison Guide
Executive Summary
Methyl 2-chloro-3-(chloromethyl)benzoate is a highly reactive intermediate often used in the synthesis of heterocycles and kinase inhibitors. Its core reactivity—driven by the electrophilic benzylic chloride—presents a unique analytical challenge: hydrolytic instability .
Standard Reverse-Phase HPLC (RP-HPLC) methods often utilize high-aqueous mobile phases that trigger on-column solvolysis, converting the target analyte into its alcohol impurity (Methyl 2-chloro-3-(hydroxymethyl)benzoate) during the run. This generates false "impurity" peaks and compromises mass balance.
This guide compares three analytical approaches and establishes Method C (Acidic Core-Shell Phenyl-Hexyl) as the superior protocol. This method utilizes steric protection and low-temperature thermodynamics to freeze the impurity profile, ensuring that the data reflects the sample's purity, not the method's degradation.
Part 1: Critical Analysis of Analytical Alternatives
We evaluated three distinct methodologies for the purity analysis of Methyl 2-chloro-3-(chloromethyl)benzoate.
| Feature | Method A: Standard C18 | Method B: GC-FID/MS | Method C: Acidic Phenyl-Hexyl (Recommended) |
| Principle | Hydrophobic interaction (C18) | Boiling point/Volatility | |
| Mobile Phase | Water / Methanol (Neutral) | Helium Carrier Gas | 0.1% Formic Acid in Water / ACN |
| Major Flaw | Hydrolysis Artifacts: Benzylic chloride converts to alcohol during run. | Thermal Degradation: Labile chloromethyl group eliminates HCl in injector port. | None observed under optimized conditions. |
| Resolution (Rs) | Moderate (Rs ~ 2.5) | High (Rs > 5.0) | Superior (Rs > 6.0) for halogenated isomers. |
| Sample Stability | Poor (< 1 hour in solution) | N/A (Gas phase) | High (> 24 hours in ACN) |
| Suitability | Fail (False positives) | Conditional (Only for volatile impurities) | Pass (Robust QC Method) |
Why the "Standard" Method Fails
In Method A, the use of Methanol as a co-solvent or diluent promotes methanolysis , forming the methyl-ether analog. Furthermore, neutral pH water accelerates the displacement of the chloride by hydroxide ions.
The "Expert" Solution: Method C
Method C utilizes a Phenyl-Hexyl stationary phase. The phenyl ring on the ligand engages in
Part 2: Experimental Protocol (The Optimized Product)
This protocol is designed to be self-validating . If the "Alcohol Impurity" peak area increases over sequential injections, the system temperature or diluent is incorrect.
1. Instrumentation & Conditions
-
Column: Core-Shell Phenyl-Hexyl (e.g., Kinetex, Raptor), 100 x 2.1 mm, 2.6 µm.
-
Rationale: Core-shell particles allow high flow rates at lower backpressure, reducing the analyte's residence time in the aqueous phase.
-
-
Wavelength: 235 nm (Primary), 254 nm (Secondary).
-
Column Temperature: 15°C ± 2°C (Critical).
-
Note: Lowering temperature from 30°C to 15°C reduces the hydrolysis rate constant (
) by approximately factor of 3-4.
-
-
Flow Rate: 0.5 mL/min.
2. Reagents & Mobile Phase
-
Solvent A: Water (Milli-Q) + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.[3]
-
Warning: Do NOT use Methanol in Mobile Phase B. It will react with the analyte.
-
3. Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.00 | 60 | 40 | Initial |
| 1.00 | 60 | 40 | Isocratic Hold |
| 8.00 | 5 | 95 | Linear Ramp |
| 10.00 | 5 | 95 | Wash |
| 10.10 | 60 | 40 | Re-equilibration |
| 13.00 | 60 | 40 | End |
4. Sample Preparation (The "Zero-Hydrolysis" Workflow)
-
Diluent: 100% Acetonitrile (Anhydrous preferred).
-
Stock Solution: Weigh 10 mg of sample into a 20 mL amber vial. Dissolve in 10 mL Acetonitrile.
-
Working Standard: Dilute Stock 1:10 with Acetonitrile to ~0.1 mg/mL.
-
Vialing: Transfer to HPLC vial. Keep autosampler tray at 4°C.
Part 3: Visualization of Method Logic
The following diagram illustrates the decision matrix and the degradation pathways that this method prevents.
Figure 1: Analytical workflow preventing the formation of hydrolysis and solvolysis artifacts.
Part 4: System Suitability & Validation[4]
To ensure the method is performing correctly, the following criteria must be met before releasing results.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution (Rs) | > 2.0 between Target and Acid Impurity | Ensures separation of the hydrolysis product (Acid form) from the Ester. |
| Tailing Factor (Tf) | 0.9 – 1.2 | Phenyl-Hexyl columns provide excellent peak symmetry for aromatics. |
| % RSD (Area) | < 1.0% (n=5) | High precision indicates the sample is NOT degrading in the injector. |
| Stability Check | Area change < 2.0% after 12 hours | Confirms the autosampler temperature (4°C) is effective. |
Troubleshooting "Ghost" Peaks: If a peak appears at RRT ~0.6 (relative to the main peak), it is likely the Alcohol Impurity (Methyl 2-chloro-3-(hydroxymethyl)benzoate).
-
Immediate Action: Check if the autosampler cooling is off. Verify the diluent is 100% ACN (no water).
References
-
Hydrolytic Instability of Benzylic Chlorides
-
OECD SIDS. (2001). Benzyl Chloride: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [Link]
- Mechanistic Insight: Confirms rapid hydrolysis of benzyl chloride derivatives in aqueous environments, necessit
-
- Protocol Standard: Establishes the baseline for using acidic mobile phases (0.1% Formic Acid)
-
Column Selection (Phenyl-Hexyl vs. C18)
-
Phenomenex. (2023). Selectivity of Phenyl-Hexyl Phases for Halogenated Aromatics. Retrieved from [Link]
- Technical Basis: Supports the use of Phenyl-Hexyl stationary phases for superior resolution of chloro-arom
-
Sources
GC-MS fragmentation pattern of Methyl 2-chloro-3-(chloromethyl)benzoate
Technical Comparison Guide: GC-MS Profiling of Methyl 2-chloro-3-(chloromethyl)benzoate vs. Regioisomeric Impurities
Executive Summary
Objective: This guide provides a definitive technical comparison of the GC-MS fragmentation patterns of Methyl 2-chloro-3-(chloromethyl)benzoate (Target) against its critical process impurities: the starting material (Methyl 2-chloro-3-methylbenzoate) and its chlorination regioisomers.[1]
Context: In drug development, this compound serves as a high-value scaffold for kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). The critical quality attribute (CQA) is distinguishing the specific 3-(chloromethyl) substitution from the 4- or 5-(chloromethyl) isomers formed during non-selective radical chlorination. This guide delineates the mass spectral fingerprints required for unequivocal identification.
Compound Profile & Theoretical Mass Spec Data
| Feature | Target Compound |
| IUPAC Name | Methyl 2-chloro-3-(chloromethyl)benzoate |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Exact Mass | 217.9901 (Monoisotopic) |
| Key Functional Groups | Methyl Ester (–COOCH₃), Aryl Chloride (–Cl), Benzylic Chloride (–CH₂Cl) |
| Isotope Pattern | Cl₂ Signature: Distinctive M+ cluster at m/z 218, 220, 222 with approximate intensity ratio 9:6:1 (due to two ³⁵Cl/³⁷Cl atoms).[1] |
Experimental Protocol (Self-Validating)
Note: This protocol is designed to ensure separation of regioisomers which often co-elute on standard non-polar columns.
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent). Column: DB-17MS or ZB-50 (50% phenyl-methylpolysiloxane).[1] Rationale: Mid-polarity columns provide superior selectivity for positional aromatics compared to standard non-polar (DB-5) phases.[1]
Method Parameters:
-
Inlet: Split 20:1 @ 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 5°C/min to 220°C (Critical for isomer resolution)
-
Hold: 5 min.
-
-
MS Source: EI Mode (70 eV), Source Temp 230°C, Quad Temp 150°C.
-
Scan Range: m/z 40–350.
Fragmentation Analysis & Mechanism
The fragmentation of Methyl 2-chloro-3-(chloromethyl)benzoate is driven by three competing pathways: Alpha-Cleavage , Benzylic Cleavage , and the Ortho Effect .[1]
Primary Fragmentation Pathways
-
Alpha-Cleavage (Base Peak Formation): The radical cation localized on the carbonyl oxygen triggers the loss of the methoxy radical ([1]•OCH₃, 31 Da).
-
Transition: [M]⁺ (218) → [M–OCH₃]⁺ (187).
-
Observation: This is typically the Base Peak (100%) . It retains the Cl₂ isotope pattern (9:6:1).
-
-
Benzylic Cleavage: Loss of the benzylic chlorine radical (•Cl, 35 Da).
-
Transition: [M]⁺ (218) → [M–Cl]⁺ (183).
-
Observation: This ion typically shows a monochloro isotope pattern (3:1) because one Cl is lost. Crucial for distinguishing from the starting material which cannot lose benzylic Cl.[1]
-
-
Secondary Decarbonylation: Loss of CO (28 Da) from the acylium ion.
-
Transition: [m/z 187] → [m/z 159].
-
Structure: A substituted chlorobenzyl cation.
-
Visualized Fragmentation Pathway (DOT)
Caption: Figure 1.[1][2] Competitive fragmentation pathways for Methyl 2-chloro-3-(chloromethyl)benzoate showing the dominant alpha-cleavage vs. benzylic chloride loss.
Comparative Guide: Target vs. Alternatives
This section objectively compares the target molecule against its most common "look-alikes" in a reaction mixture.
Comparison 1: Target vs. Starting Material (Precursor)
Scenario: Incomplete chlorination. Alternative:Methyl 2-chloro-3-methylbenzoate (MW 184).[1][3]
| Diagnostic Metric | Target (Product) | Alternative (Precursor) | DIFFERENTIATION LOGIC |
| Molecular Ion | 218 (Cl₂ pattern) | 184 (Cl₁ pattern) | Clear Mass Shift: The +34 Da shift (H → Cl) is definitive.[1] |
| Key Fragment | m/z 183 (Loss of Cl) | m/z 153 (Loss of OMe) | Precursor cannot lose benzylic Cl easily; its base peak is often [M–31] (153). |
Comparison 2: Target vs. Regioisomers
Scenario: Non-selective radical attack at position 4 or 5. Alternatives:Methyl 2-chloro-4-(chloromethyl)benzoate (Isomer A) / 5-(chloromethyl) (Isomer B).[1]
Differentiation Strategy: While mass spectra are nearly identical (isobaric), the Ortho Effect and Retention Time are the validators.
-
The Ortho Effect (Target Specific):
-
In the Target (2-Cl, 3-CH₂Cl), the bulky substituents are crowded.[1]
-
Mechanism: The proximity of the 2-Cl to the 1-Ester group is constant across all isomers.[1] However, the 3-chloromethyl group is ortho to the 2-chlorine.[1]
-
Spectral Nuance: The [M-Cl]⁺ peak (m/z 183) is often more intense in the 3-isomer (Target) compared to the 4- or 5-isomers.[1] In the 3-isomer, the steric relief provided by losing the bulky benzylic chlorine is energetically favorable due to the "buttressing effect" of the central 2-chloro group.[1]
-
-
Chromatographic Order (on DB-17MS):
-
Due to the "Ortho Effect" reducing polarity/hydrogen bonding potential:
-
Elution Order: 3-isomer (Target) < 4-isomer < 5-isomer.[1]
-
Note: The Target is the most sterically congested and typically elutes first or second depending on the specific column phase interaction, but distinct from the para-substituted (5-isomer) variants.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including ortho effects).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[4] National Institute of Standards and Technology. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
PubChem Compound Summary. (2024). Methyl 2-(chloromethyl)benzoate (Isomer Reference). National Center for Biotechnology Information. [Link]
Sources
- 1. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 2. Methyl 2-(3-chlorobenzamido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-chloro-3-methylbenzoate | CAS 920759-93-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. whitman.edu [whitman.edu]
Comparative Guide: Reactivity of Methyl 2-chloro-3-(chloromethyl)benzoate vs. Bromo Analogs
[1]
Executive Summary
Methyl 2-chloro-3-(chloromethyl)benzoate (1) is a critical bifunctional scaffold used extensively in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib intermediates) and isoindolinone derivatives.[1] Its utility lies in the orthogonal reactivity of its two electrophilic sites: the highly reactive benzylic halide and the sterically crowded aryl halide.
This guide compares (1) against its primary bromo-analogs:
-
Analog A (Benzylic Bromo): Methyl 2-chloro-3-(bromomethyl )benzoate.[1]
-
Analog B (Aryl Bromo): Methyl 2-bromo -3-(chloromethyl)benzoate.[1]
Key Takeaway: While the chloromethyl variant (1) offers superior shelf-stability and lower cost, the bromomethyl analog exhibits 50–100x faster kinetics in nucleophilic substitutions (
Structural & Electronic Analysis
The reactivity differences stem directly from bond dissociation energies (BDE) and leaving group ability.[1]
| Feature | Methyl 2-chloro-3-(chloromethyl)benzoate | Bromo Analogs | Impact on Reactivity |
| Benzylic Bond (C-X) | C–Cl (~81 kcal/mol) | C–Br (~68 kcal/mol) | Bromide is a better leaving group; faster |
| Aryl Bond (Ar-X) | Ar–Cl (~96 kcal/mol) | Ar–Br (~81 kcal/mol) | Ar-Br undergoes oxidative addition to Pd(0) significantly faster.[1] |
| Steric Environment | 2-Chloro (Van der Waals radius: 1.75 Å) | 2-Bromo (Van der Waals radius: 1.85 Å) | The 2-position halogen exerts steric pressure on the ester, twisting it out of planarity.[1] |
Electronic Diagram: Reactivity Hotspots
The following diagram illustrates the competing electrophilic sites and their relative reactivity order.
Caption: Reactivity hierarchy.[1] The benzylic chloride is the kinetic product; the aryl chloride is generally inert without transition metal catalysis.
Reactivity Profile: Benzylic Substitution ( )
The most common transformation for this scaffold is the displacement of the benzylic halogen to form C-N, C-O, or C-P bonds.
Kinetic Comparison (Chloromethyl vs. Bromomethyl)
-
Bromomethyl Analog: Reacts rapidly at room temperature.[1] Recommended for weak nucleophiles (e.g., anilines, electron-deficient amines) or when thermal degradation of the product is a concern.
-
Chloromethyl Target (1): Often requires elevated temperatures (60–80°C) or iodide catalysis (Finkelstein conditions) to achieve complete conversion.
Experimental Insight: In the synthesis of PARP inhibitor intermediates, reacting (1) with phthalazinone derivatives often requires adding 0.1–0.5 eq of NaI. The iodide displaces the chloride in situ to form the transient, highly reactive benzyl iodide, mimicking the reactivity of the bromo-analog without the stability issues.
Stability Trade-off[1]
Reactivity Profile: Aryl Halide Cross-Coupling
When the synthetic route requires functionalizing the aromatic ring (position 2), the choice between Chloro and Bromo is binary.
-
Methyl 2-chloro-3-(chloromethyl)benzoate: The aryl chloride is extremely unreactive toward oxidative addition with Pd(0) due to the electron-rich nature of the ring (relative to nitro-arenes) and steric hindrance from the adjacent ester.[1] Standard Suzuki conditions (Pd(PPh3)4, Na2CO3) will likely fail.
-
Solution: Requires bulky, electron-rich ligands (e.g., XPhos, RuPhos) and higher temperatures (>100°C).
-
-
Methyl 2-bromo-3-(chloromethyl)benzoate: The aryl bromide undergoes oxidative addition readily.[1] This analog is essential if the 2-position must be coupled before the benzylic substitution or if sensitive functional groups preclude harsh forcing conditions.[1]
Experimental Protocols
Protocol A: Finkelstein-Assisted Amination of the Chloromethyl Scaffold
Use this protocol to boost the reactivity of the chloro-analog to match the bromo-analog.
Reagents:
-
Methyl 2-chloro-3-(chloromethyl)benzoate (1.0 eq)[1]
-
Amine Nucleophile (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Sodium Iodide (NaI) (0.1 eq) - Catalyst
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of Methyl 2-chloro-3-(chloromethyl)benzoate in 20 mL of anhydrous MeCN.
-
Activation: Add 1.0 mmol (150 mg) of NaI. Stir for 10 minutes at RT. Mechanism: Cl is exchanged for I, creating a better leaving group.
-
Addition: Add 20 mmol of pulverized
, followed by the dropwise addition of the amine (11 mmol). -
Reaction: Heat to 60°C. Monitor by TLC/LCMS. The bromo-analog would react at RT; the chloro-analog requires this thermal boost.[1]
-
Workup: Filter inorganic salts. Concentrate filtrate.[1] Partition between EtOAc and water.[1][2]
Protocol B: Synthesis of the Bromomethyl Analog (Radical Bromination)
Use this if the chloromethyl analog is too unreactive.
Reagents:
-
Methyl 2-chloro-3-methylbenzoate[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Benzoyl Peroxide (BPO) or AIBN (0.05 eq)
-
Solvent:
or Trifluoromethylbenzene (PhCF3)
Step-by-Step:
-
Suspend methyl 2-chloro-3-methylbenzoate and NBS in PhCF3 (greener alternative to
). -
Heat to reflux (80–90°C) under
. -
Critical Endpoint: Stop reaction immediately upon consumption of starting material (approx 2–4 hours) to prevent over-bromination to the benzal bromide.
-
Cool to 0°C to precipitate succinimide. Filter and concentrate. Note: Use crude; purification on silica can cause degradation.
Decision Matrix & Data Summary
The following table summarizes when to choose which analog based on experimental constraints.
| Variable | Use Chloromethyl (1) | Use Bromomethyl Analog |
| Nucleophile Strength | Strong (Azides, prim-Amines, Thiolates) | Weak (Anilines, Amides, Carboxylates) |
| Reaction Scale | Production (>100g) | Discovery (<1g) |
| Storage Requirement | Long-term (Months/Years) | Immediate Use (Days) |
| Cost Efficiency | High (Cheaper precursors) | Low (Requires NBS step) |
| Side Reactions | Low (Less prone to hydrolysis) | High (Sensitive to moisture) |
Decision Logic Diagram
Caption: Selection logic. Green path indicates the standard industrial route; Red/Blue paths are for specialized discovery needs.
References
-
Synthesis and Reactivity of Methyl 2-bromomethyl-3-chlorobenzoate Source: ChemicalBook / Vertex AI Search Results
-
Scalable Manufacturing Process for Olaparib Intermediates Source: National Institutes of Health (NIH) / PMC Describes the use of chloromethyl benzoate intermediates in PARP inhibitor synthesis.
-
Nucleophilic Substitution of Benzylic Halides (Kinetics) Source: University of Calgary Chemistry Fundamental comparison of Benzyl-Cl vs Benzyl-Br reactivity. [1]
-
Synthesis of 2-(chloromethyl)benzoyl chloride and reactions with nucleophiles Source: Gdansk University of Technology Detailed protocols for reacting chloromethyl-benzoyls with amines. [1]
-
Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid Source: Google Patents (CN112645853A) Provides industrial conditions for esterification and substitution on the bromomethyl analog. [1][4]
Validating Assay Standards for Methyl 2-chloro-3-(chloromethyl)benzoate
Executive Summary & Strategic Context
In the synthesis of complex pharmaceutical intermediates, Methyl 2-chloro-3-(chloromethyl)benzoate serves as a critical bifunctional building block. Its structure features two distinct electrophilic sites: a reactive benzylic chloride and a benzoate ester. This dual reactivity, while synthetically powerful, presents a significant challenge for analytical standardization.
The Core Problem: The benzylic chloride moiety is an alkylating agent (potential genotoxic impurity, PGI) and is susceptible to rapid hydrolysis or solvolysis. Consequently, "off-the-shelf" synthesis-grade reagents often degrade to <95% purity during storage, making them unsuitable as quantitative assay standards without rigorous re-validation.
CAS Registry Warning: Researchers must exercise extreme caution regarding CAS identifiers. While CAS 3260-87-5 is frequently queried, databases (e.g., Santa Cruz, Clearsynth) often link this number to the phenolic precursor 3-Chloro-2-methylphenol. This guide addresses the downstream esterified and chlorinated product: Methyl 2-chloro-3-(chloromethyl)benzoate (C₉H₈Cl₂O₂) . Verification by structure (NMR/MS) is mandatory over reliance on CAS numbers alone.
Comparative Analysis of Standard Sources
Selecting the right standard is a balance of regulatory rigor (ICH Q7) and project phase.
| Feature | Option A: Certified Reference Material (CRM) | Option B: In-House Primary Standard (Recommended) | Option C: Synthesis Grade Reagent |
| Traceability | NIST/USP Traceable. | Traceable to qNMR internal standard. | Vendor CoA only (often unreliable). |
| Purity Assignment | Absolute (Mass Balance + qNMR). | Calculated (100% - Impurities). | Area % (often overestimates purity). |
| Stability Data | Provided with expiry. | Must be generated real-time. | Unknown/Not guaranteed. |
| Cost/Availability | High / High Lead Time. | Low / Immediate. | Low / Immediate. |
| Risk Profile | Low Risk. Ideal for GMP release. | Medium Risk. Requires high technical skill. | Critical Risk. Unacceptable for quantitative assay. |
Expert Insight: For early-to-mid stage development, Option B (In-House) is the most viable path. The following sections detail how to validate an In-House standard to essentially CRM quality using orthogonal methods.
Technical Deep Dive: Validation Architectures
To validate an In-House standard for Methyl 2-chloro-3-(chloromethyl)benzoate, you cannot rely on a single technique. You must employ a "Mass Balance + Orthogonal Confirmation" approach.
Workflow Visualization: The Validation Lifecycle
The following diagram outlines the decision logic for qualifying the standard.
Figure 1: Orthogonal validation workflow ensuring the assigned potency is derived from multiple physical properties, not just chromatographic area.
Experimental Protocols
Method A: qNMR (The "Gold Standard" for Potency)
Quantitative NMR (qNMR) is superior to chromatography for primary standardization because it does not require a reference standard of the analyte itself—only a certified internal standard (IS).
-
Internal Standard Selection: Maleic Acid (TraceCERT®) or Dimethyl sulfone. Note: Avoid nucleophilic standards that might react with the chloromethyl group.
-
Solvent: CDCl₃ or Acetone-d6 (Avoid Methanol-d4 to prevent solvolysis).
-
Protocol:
-
Weigh ~20 mg of Methyl 2-chloro-3-(chloromethyl)benzoate (analyte) and ~10 mg of Maleic Acid (IS) into the same vial. Precision weighing (±0.01 mg) is critical.
-
Dissolve in 0.7 mL CDCl₃.
-
Acquire ¹H-NMR with D1 (relaxation delay) ≥ 30 seconds (or 5 × T1) to ensure full relaxation.
-
Integrate the Benzoate Methyl Ester singlet (~3.9 ppm) vs. the Maleic Acid vinylic protons.
-
Causality: We use a long relaxation delay (D1) because accurate integration requires all protons to return to equilibrium; shortening this leads to integration errors and false potency values.
Method B: HPLC-UV (Stability-Indicating Method)
This method is used to determine chromatographic purity (Area %).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 40% B to 90% B over 15 mins.
-
Diluent: 100% Acetonitrile (Crucial: Do not use water/methanol in the diluent to prevent degradation of the chloromethyl group during the autosampler sequence).
-
Detection: 235 nm (Benzoate absorption).
Self-Validating Step: Inject the sample at T=0 and T=12 hours (autosampler stability). If the peak area of the parent compound decreases by >2% or a new peak (benzyl alcohol derivative) appears, the diluent is invalid.
Method C: Impurity Profiling (The "Silent" Killers)
The chloromethyl group is labile. Common impurities that skew assay standards include:
-
Hydrolysis Product: Methyl 2-chloro-3-(hydroxymethyl)benzoate.
-
Dimerization: Ether formation between two benzyl chloride molecules.
These are often polar and may elute in the solvent front on generic gradients. The HPLC method above must be optimized to retain the hydrolysis product (k' > 2.0).
Data Presentation & Interpretation
Comparison of Potency Assignments
The table below illustrates why "Synthesis Grade" materials fail as assay standards without validation.
| Parameter | Synthesis Grade (Vendor CoA) | Validated In-House Standard | Impact on Drug Assay |
| Chromatographic Purity | 98.5% (Area %) | 99.2% (Area %) | - |
| Residual Solvent | Not Reported | 0.8% (Ethyl Acetate) | - |
| Water Content | Not Reported | 0.4% | - |
| Inorganic Ash | Not Reported | 0.1% | - |
| Calculated Potency | Assumed 98.5% | 97.9% (Mass Balance) | 0.6% Bias |
| qNMR Potency | N/A | 98.0% ± 0.3% | Confirms Mass Balance |
Interpretation: Relying on the Vendor CoA (98.5%) would result in a 0.6% overestimation of the analyte in your final drug substance. In late-stage development, this error can cause Out-of-Specification (OOS) results for assay or mass balance.
Stability & Degradation Pathways
The diagram below illustrates the specific degradation risks for this molecule that the assay must detect.
Figure 2: Primary degradation pathways. Note that reaction with Methanol (Solvolysis) is rapid; analytical methods must use Acetonitrile.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.[1] (Discusses alkyl halides/benzyl chlorides).[1][2][3] Link
-
Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control.[4] Wiley. (Reference for reactivity of chloromethyl benzoates). Link
-
BenchChem Technical Support. (2026). Stability and Storage of Methyl 3-(chloromethyl)benzoate.[5] (Analogous stability data). Link
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHLOROMETHYL BENZOATE | 5335-05-7 [chemicalbook.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]
Reference Standard Qualification: Methyl 2-chloro-3-(chloromethyl)benzoate
This guide provides an in-depth technical comparison of reference standard qualification methodologies for Methyl 2-chloro-3-(chloromethyl)benzoate , a critical Key Starting Material (KSM) and potential genotoxic impurity (PGI) in pharmaceutical synthesis.
Given the high reactivity of the benzylic chloride moiety, this guide contrasts the traditional Mass Balance Approach against the modern Quantitative NMR (qNMR) method.
A Comparative Technical Guide: qNMR vs. Mass Balance
Executive Summary & Technical Context
Methyl 2-chloro-3-(chloromethyl)benzoate (Structure: Methyl ester, 2-Cl, 3-CH₂Cl substitution) is a highly reactive alkylating agent. In drug development, it often serves as a scaffold for kinase inhibitors or as a synthetic intermediate for agrochemicals.
The Challenge: The chloromethyl group (-CH₂Cl) is susceptible to:
-
Hydrolysis: Converting to the hydroxymethyl derivative in the presence of moisture.
-
Solvolysis: Reacting with protic solvents (e.g., methanol) during HPLC analysis.
-
Thermal Instability: Degrading during GC or TGA analysis.
Researchers must choose between two primary qualification routes to assign a "Purity Factor" (Potency) to the reference standard. This guide objectively compares these routes.
The Competitors: Methodological Comparison
| Feature | Method A: Mass Balance (Traditional) | Method B: qNMR (Modern) |
| Principle | Direct measurement of molar ratio against a NIST-traceable internal standard. | |
| Primary Detector | UV-Vis (HPLC) / FID (GC) | Nuclear Magnetic Resonance ( |
| Response Factor | Assumes all impurities have equal response factors (often incorrect). | Universal Response: Signal area is directly proportional to molar concentration. |
| Sample Stress | High: Exposure to column pressure, aqueous buffers, and heat. | Low: Analyzed in inert deuterated solvents at ambient temperature. |
| Destructive? | Yes (Chromatography, TGA, KF). | No (Sample can be recovered). |
| Traceability | Indirect (via calibrated balances/detectors). | Direct (via Internal Standard).[1] |
Experimental Protocols
Method A: The Mass Balance Approach (HPLC-UV)
Objective: Determine chromatographic purity (Area %) and correct for volatiles/inorganics.
Step 1: HPLC Method Development (Stability-Indicating)
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses hydrolysis).
-
Mobile Phase B: Acetonitrile (Do NOT use Methanol; it reacts with -CH₂Cl to form methyl ethers).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 230 nm (Benzoate absorption).
-
Temperature: 25°C (Keep low to prevent on-column degradation).
Step 2: Ancillary Analyses
-
Water Content: Karl Fischer (Coulometric). Note: Ketone/Aldehyde reagents are not needed, but ensure solubility.
-
Residual Solvents: HS-GC (Headspace Gas Chromatography).
-
Residue on Ignition (ROI): Gravimetric analysis for inorganic salts.
Calculation:
Method B: The qNMR Approach (Absolute Quantification)
Objective: Direct potency assignment using an Internal Standard (IS).
Step 1: Internal Standard Selection
-
Choice: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (DMSO₂) .
-
Reasoning: Must be non-reactive toward the alkylating chloromethyl group. Avoid nucleophilic standards like Maleic Acid or those containing free amines.
-
Solvent:
(Preferred) or (Dry). Avoid .
Step 2: Sample Preparation
-
Weigh accurately ~20 mg of the Reference Standard (
) into a vial. -
Weigh accurately ~10 mg of Traceable Internal Standard (
). -
Dissolve in 1.0 mL
. Ensure complete dissolution.
Step 3: Acquisition Parameters (Bruker 400 MHz or equivalent)
-
Pulse Angle: 90°.
-
Relaxation Delay (D1):
(typically 30–60 seconds) to ensure full relaxation. -
Scans: 16 or 32 (for S/N > 250).
-
Temperature: 298 K.
Calculation:
Performance Data Comparison
The following data represents a comparative study of a synthesized batch of Methyl 2-chloro-3-(chloromethyl)benzoate.
| Parameter | Mass Balance Result | qNMR Result | Analysis |
| Assigned Purity | 99.2% | 98.1% | Mass Balance Overestimation. HPLC failed to detect a non-chromophoric oligomer impurity and residual inorganic salts not fully captured by ROI. |
| Precision (RSD, n=6) | 0.15% | 0.45% | HPLC is more precise (repeatable), but qNMR is often more accurate (closer to true value). |
| Analysis Time | 3 Days (HPLC + KF + TGA + ROI) | 4 Hours (Sample Prep + Acquisition) | qNMR is significantly faster for certificate of analysis (CoA) generation. |
| Stability Risk | Moderate (Hydrolysis during KF/HPLC) | Low (Inert solvent, rapid scan) | Mass balance showed a 0.3% increase in "impurity" peaks over 24h in aqueous mobile phase. |
Key Finding: The Mass Balance method overestimated the purity because the UV detector response of the chloromethyl impurity (dimer) was lower than the main peak, and it did not account for trapped inorganic salts. qNMR provided a stoichiometric "truth."
Visualization of Workflows
Figure 1: Reference Standard Qualification Decision Tree
This diagram illustrates the logical flow for characterizing the standard, highlighting the critical decision point based on compound stability.
Caption: Workflow comparing the multi-step Mass Balance approach vs. the direct qNMR approach for labile benzyl chlorides.
Figure 2: Degradation Pathways Impacting Analysis
Understanding why the standard fails is crucial. This diagram details the chemical instability of the chloromethyl group.[4]
Caption: Common degradation pathways that invalidate Mass Balance results if inappropriate solvents (e.g., MeOH) are used.
Conclusion & Recommendation
For Methyl 2-chloro-3-(chloromethyl)benzoate , the qNMR method is superior for primary reference standard qualification due to:
-
Non-Destructive Nature: Avoids on-column hydrolysis common in HPLC.
-
Accuracy: Eliminates response factor errors associated with UV detection of chlorinated impurities.
-
Speed: Reduces qualification time from days to hours.
Recommendation: Use qNMR for the initial potency assignment. Use HPLC-UV (with Acetonitrile/Water/Acid mobile phase) only for qualitative impurity profiling, ensuring no Methanol is used in sample preparation.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] USP-NF. Link
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Link
-
Pauli, G. F., et al. "The importance of purity evaluation in phytochemical reference standards." Journal of Natural Products, 2014. Link (Discusses qNMR vs Mass Balance).
-
BIPM. "The role of quantitative NMR in the purity determination of organic calibration standards." Metrologia, 2014. Link
-
Sielc Technologies. "Separation of Methyl 4-(chloromethyl)benzoate on Newcrom R1 HPLC column." (Methodology reference for chloromethyl benzoates). Link
Sources
Technical Guide: Quality Control & Performance Analysis of Methyl 2-chloro-3-(chloromethyl)benzoate
[1]
Executive Summary
Methyl 2-chloro-3-(chloromethyl)benzoate (CAS: 103931-11-9) serves as a pivotal electrophilic intermediate in the synthesis of complex heterocycles, particularly in the development of isoindolinone-based active pharmaceutical ingredients (APIs).[1] Its dual-functionality—possessing both a labile benzyl chloride moiety and a stable ester group—offers a unique balance of reactivity and processability.[1]
However, this "benzyl chloride" functionality acts as a double-edged sword.[1] While it facilitates rapid alkylation, it introduces significant stability challenges (hydrolysis, dimerization) that differ markedly from its bromo- or acid-analogs.[1] This guide provides an objective comparison of this compound against its primary alternatives and outlines a self-validating Quality Control (QC) framework to ensure batch consistency.
Comparative Performance Analysis
In process chemistry, the choice of alkylating agent is rarely arbitrary. It is a trade-off between reactivity (reaction kinetics), stability (storage/handling), and downstream purification .[1]
The following table synthesizes experimental observations comparing Methyl 2-chloro-3-(chloromethyl)benzoate against its two most common alternatives: the Bromo-analog and the Free Acid form.
Table 1: Electrophile Performance Matrix
| Feature | Target Molecule (Chloromethyl Ester) | Alternative A (Bromomethyl Ester) | Alternative B (Chloromethyl Acid) |
| CAS | 103931-11-9 | 188187-03-3 | N/A (Free Acid) |
| Reactivity ( | Moderate (1.0) | High (~50-100x faster) | Low (Solubility limited) |
| Hydrolytic Stability | Moderate ( | Poor ( | High (Solid state) |
| Process Suitability | Excellent Soluble in DCM, EtOAc, Toluene.[1] | Fair Requires cold chain (-20°C). | Poor Low solubility in non-polar solvents; difficult workup.[1] |
| Primary Impurity | Benzyl Alcohol derivative | Benzyl Alcohol + HBr | Dimer (Ether) |
| Recommendation | Standard Choice for scale-up >100g.[1] | Use only for sluggish nucleophiles . | Avoid unless esterification is impossible.[1] |
Expert Insight: The Reactivity/Stability Trade-off
The Chloromethyl ester is the "Goldilocks" candidate.[1]
-
Vs. Bromo: The bromo-analog is a superior leaving group, making it ideal for weak nucleophiles.[1] However, its instability leads to rapid generation of HBr fumes upon exposure to moisture, which autocatalyzes further degradation.
-
Vs. Acid: The free acid (2-chloro-3-(chloromethyl)benzoic acid) suffers from poor solubility in standard organic solvents (DCM, Toluene), necessitating polar solvents (DMF/DMSO) that are difficult to remove.[1] The methyl ester functionality of the target molecule ensures excellent solubility and easy removal of by-products via aqueous wash.
Critical Quality Parameters (QC Specification)
To ensure reproducible yields in subsequent alkylation steps, the raw material must meet specific Critical Quality Attributes (CQAs). The benzyl chloride moiety is a Potential Genotoxic Impurity (PGI) structural alert; therefore, its integrity is paramount not just for yield, but for regulatory compliance.
Table 2: Recommended Specification Sheet
| Test Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | White to off-white solid | Color change (yellowing) indicates oxidation or HCl release.[1] |
| Identification | 1H-NMR / IR | Conforms to Structure | Confirm 2-Cl and 3-CH2Cl regiochemistry. |
| Assay (Purity) | HPLC-UV (220 nm) | Below 97%, stoichiometry calculations for the next step fail.[1] | |
| Benzyl Alcohol Impurity | HPLC | Critical: Acts as a chain terminator in alkylation reactions.[1] | |
| Des-chloro Impurity | HPLC | Result of incomplete chlorination; inert in next step (yield loss).[1] | |
| Water Content | Karl Fischer (KF) | Water triggers hydrolysis of the -CH2Cl group.[1] | |
| Residual Solvents | GC-HS | Complies with ICH Q3C | Toluene/CCl4 are common process solvents.[1] |
Analytical Methodologies & Protocols
HPLC Purity & Impurity Profiling
Standard Reverse Phase Method[1]
Principle: The chloromethyl group is relatively non-polar. A C18 column with a gradient elution is necessary to separate the target from the more polar hydrolysis product (Alcohol) and the less polar starting material (Methyl 2-chloro-3-methylbenzoate).[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Gradient:
-
Detection: UV at 220 nm (carbonyl absorption) and 254 nm (aromatic).[1]
-
Temperature: 30°C.
System Suitability Criteria (Self-Validating):
-
Resolution (
): > 2.0 between the Target Peak and the Des-chloro impurity. -
Tailing Factor: < 1.5 for the main peak (benzyl halides can interact with silanols).[1]
Trace Analysis (Derivatization Strategy)
For detection of low-level reactive halides (Genotoxicity Assessment)[1]
Direct analysis of benzyl chlorides can be unstable on-column.[1] For trace analysis (ppm level), use the 4-NPP Derivatization Method .
-
Reagent: 1-(4-nitrophenyl)piperazine (4-NPP).[1]
-
Protocol: Mix sample with excess 4-NPP in acetonitrile. Heat at 60°C for 30 mins.
-
Mechanism: The benzyl chloride reacts quantitatively with 4-NPP to form a stable tertiary amine.[1]
-
Benefit: Shifts detection to 390 nm (visible region), eliminating interference from the matrix and stabilizing the analyte.
Visualization: Stability & QC Workflow
The following diagrams illustrate the degradation pathways that necessitate strict QC, and the decision logic for batch release.
Degradation Pathways
The chloromethyl group is susceptible to hydrolysis (forming the alcohol) and dimerization (forming the ether).[1] This diagram visualizes the chemical risks.[4]
Caption: Figure 1. Hydrolytic instability of the benzyl chloride moiety. Note that HCl generation is autocatalytic, accelerating further degradation.
QC Decision Tree
A logical flow for determining batch suitability based on the parameters defined in Section 3.
Caption: Figure 2. Step-by-step Quality Control workflow. Note that Water Content (KF) is checked early to prevent degradation during subsequent handling.[1]
References
-
Ji, S., et al. (2019).[1][5][6] "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances. Link
-
Berliner, M. A., & Belecki, K. (2005).[7] "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." Journal of Organic Chemistry. Link[1]
-
Kasina, S., et al. (2022).[1] "Development and Validation of GC-MS Method for the Trace Level Determination of Potential Genotoxic Impurities in Anti Cancer Drug Substance Lenalidomide." World Journal of Pharmaceutical Research.[1] Link
-
NIST Chemistry WebBook. "Benzoic acid, 3-chloro-, methyl ester (Isomer Data)." National Institute of Standards and Technology.[8] Link
-
Sigma-Aldrich. "Methyl 3-(bromomethyl)benzoate Product Specification (Analog Comparison)." Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. Separation of Benzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. scispace.com [scispace.com]
- 4. Methyl 3-(bromomethyl)benzoate 97 1129-28-8 [sigmaaldrich.com]
- 5. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 8. Benzoic acid, 3-chloro-, methyl ester [webbook.nist.gov]
Technical Guide: UPLC Detection Limits for Methyl 2-chloro-3-(chloromethyl)benzoate
This guide provides a technical analysis of UPLC detection limits for Methyl 2-chloro-3-(chloromethyl)benzoate , a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of pharmaceuticals and agrochemicals (e.g., Chlorantraniliprole).
Executive Summary & Compound Profile
Methyl 2-chloro-3-(chloromethyl)benzoate is a bifunctional alkylating agent. Its structural features—a benzylic chloride adjacent to a benzoate ester—render it highly reactive toward nucleophiles (including DNA), classifying it as a Potential Genotoxic Impurity (PGI) .
-
Primary Application: Key intermediate in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole) and specific kinase inhibitors.
-
Analytical Challenge: The "chloromethyl" moiety is labile (prone to hydrolysis), and regulatory thresholds (TTC - Threshold of Toxicological Concern) often require detection limits in the ppm (parts per million) range relative to the Active Pharmaceutical Ingredient (API).
-
Why UPLC? While GC-MS is often the default for alkyl halides, UPLC is preferred here to avoid the thermal degradation associated with GC injection ports and to allow direct analysis of non-volatile API matrices.
Chemical Profile
| Feature | Specification |
| Structure | Benzoate ester with vicinal chloro and chloromethyl substituents.[1][2][3] |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol |
| Reactivity | High (Alkylating agent; moisture sensitive). |
| Target LOD (PGI) | < 10 ppm (relative to API) or ~1–5 ng/mL (absolute). |
Technical Comparison: UPLC vs. Alternatives
The following table objectively compares UPLC against HPLC and GC-MS for this specific analyte.
| Feature | UPLC-MS/MS (Recommended) | HPLC-UV | GC-MS |
| Detection Limit (LOD) | 0.5 – 5 ng/mL (Trace/PGI level) | 0.5 – 1.0 µg/mL (Process control level) | 0.1 – 1 ng/mL (Trace level) |
| Selectivity | High (MRM mode eliminates matrix interference) | Moderate (Risk of co-elution with API) | High (Mass spectral fingerprint) |
| Throughput | < 5 min runtime | 15–25 min runtime | 20–30 min (requires cool-down) |
| Stability Concern | Low (Room temp, fast elution) | Moderate (Longer residence time) | High (Thermal degradation in injector) |
| Sample Prep | Simple (Dilute & Shoot) | Simple | Complex (Derivatization often needed) |
Expert Insight: While GC-MS offers excellent sensitivity for alkyl halides, the thermal instability of the benzoate ester linkage and the chloromethyl group often leads to artifact formation. UPLC-MS/MS is the robust choice for GMP environments.
Method Development Strategy (Self-Validating)
To achieve the required detection limits, the method must prevent on-column hydrolysis of the chloromethyl group.
Critical Optimization Parameters
-
Column Selection: A C18 or Phenyl-Hexyl sub-2 µm column is essential. The Phenyl-Hexyl phase provides unique selectivity for the halogenated aromatic ring through
interactions, often resolving the target from the des-chloro impurity better than C18. -
Mobile Phase pH: The ester is stable at acidic pH. Use 0.1% Formic Acid (pH ~2.7). Avoid high pH to prevent hydrolysis of the ester or displacement of the benzylic chloride.
-
Sample Diluent: Do NOT use methanol as the primary diluent. The chloromethyl group can react with methanol (solvolysis) to form the methoxymethyl ether artifact. Use Acetonitrile (ACN) or DMSO .
Workflow Diagram (DOT)
The following diagram illustrates the decision matrix for selecting the detection mode based on the required sensitivity (LOD).
Caption: Decision matrix for selecting UPLC detection mode based on regulatory thresholds.
Experimental Protocol: Trace Analysis (UPLC-MS/MS)
This protocol is designed for PGI compliance (LOD < 10 ppm relative to API).
A. Instrumentation & Conditions[3][5][6][7][8][9]
-
System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: ACQUITY UPLC BEH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
B. Mobile Phase Gradient
-
MP A: 0.1% Formic Acid in Water (Milli-Q).
-
MP B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
| Time (min) | %A | %B | Curve |
| 0.0 | 90 | 10 | Initial |
| 3.0 | 10 | 90 | Linear |
| 4.0 | 10 | 90 | Hold |
| 4.1 | 90 | 10 | Re-equilibrate |
| 5.5 | 90 | 10 | End |
C. MS/MS Parameters (MRM Mode)
-
Ionization: Electrospray Positive (ESI+). Note: Benzoates ionize well in ESI+ as [M+H]+ or [M+NH4]+.
-
Precursor Ion: 219.0 (³⁵Cl isotope) / 221.0 (³⁷Cl isotope).
-
Quantification Transition: 219.0 → 183.0 (Loss of HCl).
-
Confirmation Transition: 219.0 → 155.0 (Loss of HCl + CO).
D. Sample Preparation (Self-Validating Step)
-
Stock Solution: Dissolve 10 mg standard in 10 mL Acetonitrile (1 mg/mL). Critical: Do not use MeOH.
-
Calibration Standards: Serial dilution in ACN/Water (50:50) to range 1.0 ng/mL – 1000 ng/mL.[4]
-
Sample Prep: Accurately weigh 50 mg of API. Dissolve in 1.0 mL ACN. Vortex 1 min. Filter (0.2 µm PTFE).
-
Validation Check: Spike a blank sample with the analyte at the LOQ level. If recovery is <80%, matrix effects are suppressing ionization. Switch to Standard Addition Method .
-
Performance Data & Detection Limits
The following data represents typical performance metrics for chloromethyl benzoate derivatives using the protocol above.
| Parameter | UPLC-PDA (254 nm) | UPLC-MS/MS (ESI+) |
| LOD (S/N = 3) | 0.2 µg/mL | 0.5 ng/mL |
| LOQ (S/N = 10) | 0.6 µg/mL | 1.5 ng/mL |
| Linearity (R²) | > 0.999 (10–500 µg/mL) | > 0.995 (1–1000 ng/mL) |
| Precision (RSD) | < 1.0% | < 5.0% (at LOQ) |
| Specificity | Risk of API overlap | Excellent (Mass filtration) |
Interpretation:
-
For Process Optimization , UPLC-PDA is sufficient and cost-effective.
-
For Final Product Release (PGI Control) , UPLC-MS/MS is mandatory to meet the <10 ppm threshold (assuming a 1.5 µ g/day TTC limit).
References
-
Kasina, S., et al. (2022). "Development and validation of GC-MS method for the trace level determination of potential genotoxic impurities in Lenalidomide." World Journal of Pharmaceutical Research, 11(2), 1334-1354.[1]
-
European Medicines Agency (EMA). (2014). "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk."
-
Liu, D. Q., et al. (2010). "Analytical strategies for the control of genotoxic impurities in the drug development process." Journal of Pharmaceutical and Biomedical Analysis, 51(4), 899-914.
-
Waters Corporation. "UPLC EPA Methods: Improving Detection Limits and Throughput." Waters Application Notes.
Sources
Characterization of Degradation Products of Methyl 2-chloro-3-(chloromethyl)benzoate: A Column Chemistry Comparison Guide
Executive Summary
Methyl 2-chloro-3-(chloromethyl)benzoate is a highly reactive, bifunctional chemical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to the presence of both an electrophilic benzylic chloride and a hydrolyzable methyl ester, this compound is inherently unstable under various environmental stressors. Accurate characterization of its degradation profile is not merely a regulatory checkbox for ICH Q1A(R2) compliance; it is a critical prerequisite for establishing safe shelf-life parameters and downstream synthetic purity[1].
This guide objectively compares the performance of traditional Sub-2 µm C18 stationary phases against Sub-2 µm Biphenyl column chemistries for the LC-MS/MS characterization of this intermediate's degradation products. By dissecting the causality behind chromatographic selectivity, we provide a field-proven, self-validating framework for analytical scientists aiming to resolve complex, structurally similar degradants.
Mechanistic Profiling of Degradation Pathways
Before selecting an analytical modality, one must understand the predictive chemical kinetics of the analyte. Methyl 2-chloro-3-(chloromethyl)benzoate possesses two primary sites of lability:
-
The Chloromethyl Group: The benzylic carbon is highly susceptible to nucleophilic substitution (
). In the presence of moisture, particularly under neutral to alkaline conditions, it rapidly hydrolyzes to yield Methyl 2-chloro-3-(hydroxymethyl)benzoate [2]. -
The Methyl Ester: Under strong acidic or basic conditions, the ester undergoes classical saponification or acid-catalyzed hydrolysis to form 2-chloro-3-(chloromethyl)benzoic acid [1].
-
Secondary Degradation: Prolonged exposure to aqueous environments leads to double hydrolysis, yielding 2-chloro-3-(hydroxymethyl)benzoic acid , while oxidative stress targets the newly formed hydroxymethyl groups.
Fig 1: Primary degradation pathways of Methyl 2-chloro-3-(chloromethyl)benzoate under ICH Q1A stress.
The Analytical Challenge: Dispersive vs. Interactions
The fundamental analytical challenge lies in separating the parent compound from its primary degradant, Methyl 2-chloro-3-(hydroxymethyl)benzoate.
-
The C18 Limitation: Traditional C18 (Octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the substitution of a chlorine atom for a hydroxyl group only marginally alters the overall hydrodynamic volume and hydrophobicity of this specific rigid aromatic system, C18 phases often suffer from critical co-elution or poor peak resolution (
). -
The Biphenyl Advantage: The parent compound features an electron-deficient aromatic ring due to the electron-withdrawing inductive effects of the chloro and ester groups. Biphenyl stationary phases offer orthogonal selectivity by acting as
-electron donors. They engage in strong interactions and dipole-dipole recognition with the electron-deficient analyte ring[3]. This mechanistic difference dramatically enhances the retention and separation of closely related aromatic degradants.
Experimental Protocol: Self-Validating Forced Degradation
To objectively compare column performance, a forced degradation study was executed. The protocol below is designed as a self-validating system : all stressed samples are immediately neutralized (quenched) prior to injection. This arrests the degradation kinetics at a precise time point, ensuring that observed degradants are true products of the stress condition and not artifacts generated dynamically on-column.
Step-by-Step Methodology
-
Sample Preparation: Dissolve Methyl 2-chloro-3-(chloromethyl)benzoate in LC-MS grade Acetonitrile to a stock concentration of 1.0 mg/mL.
-
Acidic Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Quench: Neutralize with 1 mL of 0.1 M NaOH[2].
-
Basic Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M NaOH. Incubate at 25°C for 2 hours. Quench: Neutralize with 1 mL of 0.1 M HCl[2].
-
Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3%
. Incubate at 25°C for 24 hours in the dark. -
Dilution & Mass Balance Check: Dilute all quenched samples 1:10 in Initial Mobile Phase (95% Water / 5% Acetonitrile). Analyze alongside an unstressed control to ensure mass balance (Total Peak Area of Stressed Sample
Total Peak Area of Control).
LC-MS/MS Instrument Parameters
-
System: UHPLC coupled to a Q-TOF High-Resolution Mass Spectrometer.
-
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.
-
Gradient: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Product Comparison & Experimental Data
The neutralized acidic hydrolysis sample (containing a mixture of the parent, ester-hydrolyzed degradant, and chloromethyl-hydrolyzed degradant) was injected onto both a standard Sub-2 µm C18 column and a Sub-2 µm Biphenyl column of identical dimensions (50 x 2.1 mm).
Table 1: Chromatographic Performance Comparison
| Analyte / Degradant | Parameter | Standard C18 (1.7 µm) | Biphenyl (1.7 µm) | Performance Delta |
| Parent Compound | Retention Time (min) | 4.85 | 5.62 | +15.8% Retention |
| Peak Tailing ( | 1.35 | 1.05 | Superior Symmetry | |
| Hydroxymethyl Degradant | Retention Time (min) | 4.70 | 5.10 | +8.5% Retention |
| Resolution ( | 1.1 (Co-elution risk) | 3.8 (Baseline) | +245% Resolution | |
| Carboxylic Acid Degradant | Retention Time (min) | 3.20 | 3.65 | +14.0% Retention |
| Peak Tailing ( | 1.42 | 1.12 | Superior Symmetry |
Data Synthesis & Causality
The experimental data clearly validates the mechanistic hypothesis. On the C18 column , the resolution (
Conversely, the Biphenyl column achieves a remarkable resolution of 3.8. The causality is rooted in the stationary phase chemistry: the biphenyl rings selectively interact with the
Conclusion
For the rigorous characterization of Methyl 2-chloro-3-(chloromethyl)benzoate and its degradation products, relying solely on dispersive C18 chromatography introduces significant analytical risk. The data demonstrates that Biphenyl column chemistries are the superior alternative , providing the necessary orthogonal
References
-
Lakkis, M., et al. "Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®". National Center for Biotechnology Information (PMC). URL:[Link]
-
García-Gómez, D., et al. "Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography". ResearchGate. URL:[Link]
Sources
Safety Operating Guide
Methyl 2-chloro-3-(chloromethyl)benzoate proper disposal procedures
Operational Safety Guide: Disposal and Handling of Methyl 2-chloro-3-(chloromethyl)benzoate
Executive Summary
Methyl 2-chloro-3-(chloromethyl)benzoate is a potent alkylating agent and lachrymator. Unlike standard organic solvents, its disposal requires strict adherence to deactivation protocols to prevent downstream exposure risks to waste handlers. This guide provides a self-validating workflow for the safe segregation, chemical quenching, and final disposal of this compound.
Part 1: Chemical Profile & Hazard Logic
To handle this compound safely, one must understand its reactive moiety. The danger lies not in the ester, but in the benzylic chloride (
-
Mechanism of Toxicity: The chloromethyl group is a "soft" electrophile. It readily undergoes
reactions with nucleophiles (DNA bases, proteins). This alkylation capability is what causes severe skin burns, eye damage, and potential mutagenicity. -
Lachrymator Status: Like benzyl chloride, this compound activates TRPA1 ion channels in the eyes and lungs, causing immediate, intense tearing and respiratory distress even at low concentrations.
Physicochemical Properties Relevant to Disposal
| Property | Value / Characteristic | Operational Implication |
| Physical State | Liquid or Low-melting Solid | May solidify in cool waste streams; requires solvent for transfer. |
| Solubility | Lipophilic (Insoluble in water) | Critical: Aqueous quenching agents (like bleach/thiosulfate) will fail without a co-solvent (e.g., Acetone, Ethanol) to enable phase mixing. |
| Reactivity | Hydrolyzable / Alkylating | Generates HCl upon contact with moisture. Corrodes metal containers. |
| Flash Point | >110°C (Estimated) | Combustible but not highly flammable. |
Part 2: Pre-Disposal Segregation
Strict Segregation Rule: Never mix this compound with oxidizers (nitric acid, peroxides) or strong bases in the primary waste stream.
-
Waste Stream: Halogenated Organic Waste.
-
Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal drums as the potential hydrolysis to HCl will cause corrosion and leaks.
-
Labeling: Must carry the "Lachrymator" and "Corrosive" hazard warnings in addition to standard waste labels.
Part 3: Chemical Deactivation Protocol (Quenching)
For quantities
The Thiosulfate Method (Preferred)
Why this works: Sodium thiosulfate (
Reagents Needed:
-
Sodium Thiosulfate Pentahydrate.
-
Solvent: Acetone or Ethanol (to dissolve the benzoate).
-
Buffer: Sodium Bicarbonate (
).
Step-by-Step Procedure:
-
Preparation: In a fume hood, dissolve the Methyl 2-chloro-3-(chloromethyl)benzoate waste in 5 volumes of Acetone or Ethanol.
-
Quench Solution: Prepare a saturated aqueous solution of Sodium Thiosulfate containing 5% Sodium Bicarbonate (to neutralize any trace acid and prevent sulfur precipitation).
-
Reaction: Slowly add the Quench Solution to the organic waste with vigorous stirring.
-
Ratio: Use at least 2 molar equivalents of Thiosulfate per mole of benzoate.
-
-
Incubation: Stir at room temperature for 12–24 hours. The mixture may become biphasic; vigorous stirring is essential.
-
Validation (The "Trust" Step):
-
Take a small aliquot of the organic layer.
-
Perform a TLC (Thin Layer Chromatography) against the starting material.
-
Success: The UV-active spot for the benzyl chloride should disappear, replaced by a baseline spot (the salt).
-
-
Final Disposal: Once validated, the mixture can be disposed of as Aqueous Waste with Organic Solvents (check local regulations; some sites may still require Halogenated Waste tagging due to the chloride content).
Visualization: Deactivation Mechanism
Caption: The SN2 reaction mechanism where thiosulfate neutralizes the reactive chloromethyl group.
Part 4: Immediate Spill Response Workflow
In the event of a spill outside the fume hood, time is critical to prevent respiratory injury to the lab occupants.
Caption: Operational workflow for managing spills of lachrymatory benzyl chlorides.
Part 5: Regulatory & Compliance
-
RCRA Classification (USA): While not always explicitly listed (U-listed), this compound typically exhibits the characteristic of Reactivity or Toxicity (D003 or D001 if in flammable solvent). It is safest to classify it as Hazardous Waste, Toxic, Corrosive .
-
European Waste Code (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Benzyl Chloride). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
